BAM7
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331244-89-4 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331244-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Pro-Apoptotic Power of BAM7: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAM7 is a novel small molecule that has emerged as a potent and selective direct activator of the pro-apoptotic BCL-2 family protein, BAX. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound induces apoptosis. Through direct binding and allosteric activation of BAX, this compound triggers a cascade of events culminating in mitochondrial outer membrane permeabilization and cell death. This document details the core mechanism, presents key quantitative data, outlines experimental methodologies used to elucidate this pathway, and provides visual representations of the critical signaling events and workflows.
Core Mechanism of Action: Direct BAX Activation
This compound's primary mechanism of action is the direct binding to and activation of the pro-apoptotic protein BAX. Unlike many other apoptosis inducers that act indirectly, this compound targets BAX specifically, initiating a conformational change that leads to its pro-apoptotic function.
Binding to a Novel Allosteric Site
This compound binds to a previously unrecognized "trigger site" on the BAX protein, which is geographically distinct from the canonical BH3-binding groove targeted by other BCL-2 family members.[1][2][3] This interaction is highly selective for BAX, with negligible binding to other BCL-2 family proteins such as BAK, BCL-xL, or MCL-1.[2][4] This selectivity is a key characteristic of this compound, making it a valuable tool for studying BAX-specific apoptotic pathways.
Induction of Conformational Change and Activation
The binding of this compound to the BAX trigger site induces a significant conformational change in the BAX protein.[1][2] This activation cascade involves several key steps:
-
Exposure of the N-terminal 6A7 Epitope: this compound binding leads to the unmasking of the N-terminal activation epitope of BAX, which can be detected by the conformation-specific monoclonal antibody, 6A7.[1][5]
-
Translocation to Mitochondria: In its inactive state, BAX is primarily localized in the cytosol. Upon activation by this compound, BAX translocates to the outer mitochondrial membrane.[1][5]
-
Oligomerization: Once at the mitochondria, activated BAX monomers self-associate to form higher-order oligomers.[1][2]
Downstream Signaling Cascade
The activation and oligomerization of BAX at the mitochondrial outer membrane initiates a series of events that commit the cell to apoptosis.
Mitochondrial Outer Membrane Permeabilization (MOMP)
The BAX oligomers form pores in the outer mitochondrial membrane, leading to its permeabilization (MOMP).[2][6][7] This is the "point of no return" in the intrinsic apoptotic pathway.
Release of Pro-Apoptotic Factors
MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1][5]
Caspase Activation and Execution of Apoptosis
Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. This leads to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Reference |
| IC50 (BAX Binding) | 3.3 µM | Competitive Fluorescence Polarization Assay | [2][3][4][8][9] |
| EC50 (MOMP Induction - BTC-8) | 700 nM | Mitochondrial Outer Membrane Permeabilization Assay | [2] |
Table 2: Dose-Dependent Effects of this compound in Cellular and In Vitro Assays
| Assay | Concentration Range | Observed Effect | Reference |
| BAX Oligomerization (in vitro) | 10 - 40 µM | Dose-responsive increase in BAX oligomers | [1] |
| BAX Activation (6A7 epitope exposure) | Dose-dependent | Increased exposure of the N-terminal activation epitope | [1][5] |
| BAX Translocation to Mitochondria | Dose-dependent | Increased localization of BAX to mitochondria | [1][5] |
| Cytochrome c Release | Dose-dependent | Increased release of cytochrome c from mitochondria | [1][5] |
| Induction of Apoptotic Morphology | 15 µM | Cellular shrinkage, membrane blebbing, apoptotic bodies | [1][2] |
| Impaired Viability of BAX-dependent cells | Dose-dependent | Selective killing of cells expressing BAX | [1][2][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Competitive Fluorescence Polarization Assay (FPA)
This assay is used to determine the binding affinity of this compound for BAX.
-
Principle: A fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHB) that binds to BAX is used as a probe. When the probe is bound to the larger BAX protein, its rotation is slowed, resulting in a high fluorescence polarization signal. Unlabeled competitors, such as this compound, displace the fluorescent probe, leading to a decrease in the polarization signal.
-
General Protocol:
-
A constant concentration of recombinant BAX and the fluorescently labeled BH3 peptide are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated from the resulting dose-response curve.
-
BAX Oligomerization Assay
Size-exclusion chromatography (SEC) is employed to monitor the oligomerization state of BAX upon treatment with this compound.
-
Principle: SEC separates molecules based on their hydrodynamic radius. Monomeric BAX will elute later than the larger oligomeric forms.
-
General Protocol:
-
Recombinant monomeric BAX is incubated with varying concentrations of this compound for different time points.
-
The samples are injected onto an SEC column.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
An increase in the peak corresponding to higher molecular weight species indicates BAX oligomerization.
-
BAX Translocation Assay
Immunofluorescence microscopy is used to visualize the translocation of BAX from the cytosol to the mitochondria.
-
Principle: Cells are treated with this compound, and then BAX and mitochondria are labeled with specific fluorescent probes. Co-localization of the BAX signal with the mitochondrial marker indicates translocation.
-
General Protocol:
-
Cells (e.g., MEFs) are seeded on coverslips and treated with different concentrations of this compound.
-
Mitochondria are labeled with a fluorescent dye (e.g., MitoTracker Red).
-
Cells are fixed, permeabilized, and incubated with a primary antibody against BAX.
-
A fluorescently labeled secondary antibody is used to detect the BAX primary antibody.
-
Images are acquired using a confocal microscope, and co-localization is analyzed.
-
Cytochrome c Release Assay
Western blotting is the standard method to detect the release of cytochrome c from the mitochondria into the cytosol.
-
Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction is then detected by western blot.
-
General Protocol:
-
Cells are treated with this compound.
-
The cells are harvested and lysed using a digitonin-based buffer that selectively permeabilizes the plasma membrane but leaves the mitochondrial outer membrane intact.
-
The lysate is centrifuged to pellet the mitochondria. The supernatant represents the cytosolic fraction.
-
The cytosolic fraction is resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cytochrome c.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for studying this compound-induced BAX activation.
Structure-Activity Relationship (SAR)
Preliminary SAR studies have provided insights into the structural requirements for this compound activity.
-
Inactive Analog (ANA-BAM16): An analog of this compound, designated ANA-BAM16, has been shown to be incapable of binding to or activating BAX.[1] This compound serves as a crucial negative control in experiments to demonstrate the specificity of this compound's effects.
-
Potent Analog (BTC-8): Structure-based lead optimization of this compound has led to the development of more potent analogs, such as BTC-8. BTC-8 induces MOMP with an EC50 of 700 nM, representing a significant improvement in potency over the parent compound, this compound.[2] This highlights the potential for further medicinal chemistry efforts to enhance the therapeutic potential of BAX activators.
Conclusion
This compound represents a significant advancement in the field of apoptosis research and drug discovery. Its unique mechanism of directly and selectively activating BAX provides a powerful tool to dissect the intricacies of the intrinsic apoptotic pathway. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental methodologies, paves the way for the development of a new class of targeted therapeutics for diseases characterized by apoptotic dysregulation, such as cancer. Further exploration of the structure-activity relationships of this compound and its analogs holds promise for the generation of even more potent and specific BAX activators with clinical potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Tango: A Technical Guide to the BAM7 and BAX Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance between pro- and anti-apoptotic proteins of the BCL-2 family governs the life and death of a cell. A key executioner of apoptosis is the BAX protein, which upon activation, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors. The discovery of BAX Activator Molecule 7 (BAM7), a small molecule that directly binds to and activates BAX, has opened new avenues for therapeutic intervention in diseases characterized by apoptotic evasion, such as cancer. This technical guide provides a comprehensive overview of the this compound-BAX interaction, detailing the molecular mechanism, quantitative binding data, and the experimental protocols used to elucidate this critical interaction.
The Core Interaction: this compound Directly Engages the BAX Trigger Site
This compound is a novel, non-peptide small molecule identified through in-silico screening that directly activates the pro-apoptotic protein BAX.[1] Unlike BH3-only proteins which can indirectly activate BAX by neutralizing anti-apoptotic BCL-2 members, this compound directly engages a specific "trigger site" on the BAX protein.[2][3] This binding event initiates a cascade of conformational changes in BAX, leading to its oligomerization and subsequent pro-apoptotic functions.[2][4]
Nuclear Magnetic Resonance (NMR) analysis has been instrumental in mapping the interaction surface, revealing that this compound binds to a shallow hydrophobic groove formed by the α1 and α6 helices of BAX.[2][5] This interaction is distinct from the canonical BH3-binding pocket found in anti-apoptotic BCL-2 proteins.[6] Molecular docking studies predict that the pyrazolone (B3327878) core of this compound settles at the base of the 6A7 activation epitope, with its carbonyl group forming hydrogen bonds with Lys21 of BAX.[2][5] This engagement is thought to displace the α1-α2 loop, a crucial step in BAX activation.[2][5]
The binding of this compound to the trigger site induces a series of structural rearrangements that expose the BAX BH3 domain and the C-terminal α9 helix.[2][6] The exposed BH3 domain allows for the recruitment of other BAX molecules, leading to the formation of higher-order oligomers.[2] The mobilized C-terminal α9 helix facilitates the translocation of BAX from the cytosol to the mitochondrial outer membrane, where it exerts its pore-forming activity.[2] This "hit-and-run" mechanism, where the transient binding of this compound leads to irreversible activation and oligomerization of BAX, underscores the potency of this small molecule activator.[2]
Quantitative Analysis of the this compound-BAX Interaction
The affinity and potency of the this compound-BAX interaction have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay | Description | Reference |
| IC50 | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) | Concentration of this compound required to displace 50% of a fluorescently labeled BIM SAHB probe from BAX. | [1][2][7][8][9] |
| IC50 (resynthesized) | 4.4 µM | Competitive Fluorescence Polarization Assay (FPA) | IC50 value obtained from a resynthesized batch of this compound, confirming the initial finding. | [2][6] |
| EC50 | 3.3 µM | BAX Activation | Effective concentration of this compound to induce BAX activation. | [10][11] |
| EC50 (HuH7 cells) | 8.2 µM | Mitochondrial Accumulation Inhibition | Concentration of this compound causing 50% inhibition of mitochondrial probe accumulation in HuH7 cells. | [7] |
| EC50 (MEF cells) | 3.2 µM | Cell Viability | Concentration of this compound causing a 50% reduction in the viability of Bak-/- Mouse Embryonic Fibroblasts (MEFs). | [7] |
Table 1: Binding Affinity and Potency of this compound for BAX.
| Protein | Competitive Binding with this compound (at 50 µM) | Assay | Reference |
| BAX | Yes | Competitive FPA | [2] |
| BCL-xLΔC | Little to no binding | Competitive FPA | [1][2] |
| Mcl-1ΔNΔC | Little to no binding | Competitive FPA | [1][2] |
| BakΔC | Little to no binding | Competitive FPA | [1][2] |
Table 2: Selectivity of this compound for BAX over other BCL-2 Family Proteins.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the this compound-BAX interaction.
Competitive Fluorescence Polarization Assay (FPA)
This assay is used to determine the binding affinity of this compound to BAX by measuring its ability to compete with a fluorescently labeled probe.
-
Materials:
-
Recombinant full-length BAX protein.
-
Fluorescein-labeled BIM SAHB (FITC-BIM SAHB) probe.
-
This compound compound.
-
Assay buffer (e.g., PBS).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
A solution containing a fixed concentration of recombinant BAX protein (at approximately its EC75 for probe binding) and FITC-BIM SAHB is prepared in the assay buffer.[4]
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The BAX and FITC-BIM SAHB mixture is then added to the wells containing the this compound dilutions.
-
The plate is incubated for a specified time (e.g., 20 minutes) at room temperature to allow the binding to reach equilibrium.[4]
-
Fluorescence polarization is measured using a microplate reader.
-
The IC50 value is calculated by plotting the decrease in fluorescence polarization as a function of this compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
BAX Oligomerization Assay using Size-Exclusion Chromatography (SEC)
This assay monitors the ability of this compound to induce the conversion of monomeric BAX into higher-order oligomers.
-
Materials:
-
Monomeric recombinant BAX protein.
-
This compound compound.
-
SEC column (e.g., Superdex 200).
-
Chromatography system (e.g., FPLC or HPLC).
-
Buffer for SEC (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).[12]
-
-
Protocol:
-
Monomeric BAX is incubated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM, 40 µM this compound with 5 µM BAX) for different time points at room temperature.[2][8]
-
The reaction mixtures are then injected onto a size-exclusion chromatography column.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
The relative amounts of monomeric and oligomeric BAX are quantified by integrating the peak areas from the chromatogram.
-
Liposomal Dye Release Assay
This in vitro assay assesses the functional consequence of this compound-induced BAX activation by measuring the permeabilization of artificial membranes.
-
Materials:
-
Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein).
-
Monomeric recombinant BAX protein.
-
This compound compound.
-
Fluorometer.
-
-
Protocol:
-
LUVs are prepared with a composition mimicking the mitochondrial outer membrane.
-
A baseline fluorescence reading of the LUV suspension is taken.
-
Monomeric BAX and this compound are added to the LUV suspension.
-
The fluorescence intensity is monitored over time. An increase in fluorescence indicates the release of the dye from the liposomes due to BAX-mediated pore formation.
-
The percentage of dye release is calculated by normalizing the fluorescence signal to that of a control where the liposomes are completely lysed with a detergent.
-
Co-Immunoprecipitation (Co-IP) for BAX Activation
This cell-based assay detects the conformational change in BAX that occurs upon activation, using a conformation-specific antibody.
-
Materials:
-
Protocol:
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
The cells are lysed, and the total protein concentration is determined.
-
The cell lysates are incubated with the anti-BAX 6A7 antibody to specifically capture the activated BAX.
-
Protein A/G beads are added to pull down the antibody-BAX complexes.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The amount of activated BAX is detected by Western blotting using a primary anti-BAX antibody.[2][13]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound-induced BAX activation pathway.
Caption: Competitive Fluorescence Polarization Assay workflow.
Caption: Co-Immunoprecipitation workflow for BAX activation.
Conclusion
This compound represents a significant breakthrough in the field of apoptosis research, providing a powerful tool to dissect the mechanisms of BAX activation and a promising lead for the development of novel cancer therapeutics.[1] Its ability to directly and selectively activate BAX offers a strategy to overcome the resistance to apoptosis often observed in cancer cells.[3] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound-BAX interaction. The continued investigation into the structure-activity relationships of this compound and its analogs will be crucial in optimizing the potency and pharmacokinetic properties of future BAX-activating drugs.[3]
References
- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]
- 12. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of BAM7: A Direct Activator of the Pro-Apoptotic Protein BAX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of the small molecule BAX activator, BAM7. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential application in apoptosis research and cancer therapy.
Discovery of this compound
This compound was identified through an in silico screening of small molecules designed to bind to the "trigger site" of the pro-apoptotic protein BAX. This novel approach aimed to directly activate BAX, bypassing the need to inhibit anti-apoptotic BCL-2 family proteins. The BAX trigger site, located on the N-terminal face of the protein, is a hydrophobic groove that, when engaged, induces a conformational change in BAX, leading to its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.
Synthesis of this compound
Mechanism of Action: Direct BAX Activation
This compound functions as a direct and selective activator of BAX. NMR analysis has shown that this compound binds directly to the BAX trigger site, a region involving the α1-α6 helices. This interaction mimics the binding of the BIM BH3 domain, a natural activator of BAX. The binding of this compound to this site is proposed to follow a "hit-and-run" mechanism, where a transient interaction is sufficient to induce the conformational changes required for BAX activation.
Upon binding of this compound, BAX undergoes a series of conformational changes, including the exposure of its N-terminal 6A7 epitope and its BH3 domain. This leads to the translocation of BAX from the cytosol to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
| Parameter | Value | Assay | Source |
| IC₅₀ | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB and BAX | |
| EC₅₀ | ~6 µM | Induction of apoptosis in Bak-deficient MEFs (DAPI staining) | |
| EC₅₀ | ~7.7 µM | Induction of apoptosis in Bak-deficient MEFs |
Table 1: In Vitro Binding and Cellular Activity of this compound
| Cell Line | Treatment Concentration | Effect | Source |
| Bak⁻/⁻ MEFs | 15 µM | Induction of apoptosis (cellular shrinkage, membrane blebbing) | |
| Bak⁻/⁻ MEFs | Dose-responsive | Exposure of N-terminal BAX activation epitope | |
| Bak⁻/⁻ MEFs | Dose-responsive | Mitochondrial cytochrome c release | |
| Bax⁻/⁻ Bak⁻/⁻ MEFs reconstituted with EGFP-BAX | Dose-responsive | BAX translocation to mitochondria | |
| Bax⁻/⁻ MEFs | No effect | No impairment of viability | |
| Bax⁻/⁻ Bak⁻/⁻ MEFs | No effect | No impairment of viability |
Table 2: Cellular Effects of this compound in Mouse Embryonic Fibroblasts (MEFs)
Experimental Protocols
Competitive Fluorescence Polarization Assay (FPA)
This assay is used to determine the binding affinity of this compound to BAX by measuring its ability to compete with a fluorescently labeled BIM SAHB (stabilized alpha-helix of BIM) peptide.
Materials:
-
Recombinant full-length BAX protein
-
FITC-labeled BIM SAHB (FITC-BIM SAHB)
-
This compound compound
-
Assay buffer (e.g., PBS)
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a solution of recombinant BAX protein in the assay buffer. The optimal concentration should be determined by titration, typically around the EC₇₅ concentration for FITC-BIM SAHB binding.
-
Prepare a constant concentration of FITC-BIM SAHB (e.g., 50 nM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the BAX protein, FITC-BIM SAHB, and the serially diluted this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a microplate reader.
-
The IC₅₀ value, the concentration of this compound that displaces 50% of the bound FITC-BIM SAHB, is calculated by fitting the data to a sigmoidal dose-response curve.
BAX Oligomerization Assay by Size-Exclusion Chromatography (SEC)
This assay assesses the ability of this compound to induce the oligomerization of monomeric BAX in solution.
Materials:
-
Recombinant monomeric BAX protein
-
This compound compound
-
SEC column (e.g., Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Assay buffer (e.g., PBS)
Protocol:
-
Prepare a solution of monomeric BAX (e.g., 5 µM) in the assay buffer.
-
Prepare different concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM, 40 µM).
-
Co-incubate the monomeric BAX with the different concentrations of this compound for various time points.
-
Inject the samples onto a size-exclusion chromatography column equilibrated with the assay buffer.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
The appearance of high-molecular-weight peaks corresponding to BAX oligomers indicates this compound-induced oligomerization.
Liposome Permeabilization Assay
This assay measures the ability of this compound-activated BAX to form pores in a lipid membrane, leading to the release of encapsulated contents.
Materials:
-
Recombinant BAX protein
-
This compound compound
-
Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Assay buffer
-
Fluorometer
Protocol:
-
Prepare liposomes containing a fluorescent dye.
-
In a fluorometer cuvette, add the liposomes to the assay buffer.
-
Add recombinant BAX protein to the cuvette.
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time. The release of the dye from the liposomes results in de-quenching and an increase in the fluorescence signal.
-
The rate of fluorescence increase is proportional to the rate of BAX-mediated pore formation.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cells that are dependent on BAX for apoptosis.
Materials:
-
Bak⁻/⁻ Mouse Embryonic Fibroblasts (MEFs)
-
This compound compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Protocol:
-
Seed Bak⁻/⁻ MEFs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence is proportional to the decrease in cell viability.
Immunoprecipitation and Western Blot for BAX Activation
This method is used to detect the conformational change in BAX associated with its activation.
Materials:
-
Bak⁻/⁻ MEFs
-
This compound compound
-
Lysis buffer
-
Antibody specific for the activated form of BAX (e.g., 6A7 antibody)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against BAX and appropriate secondary antibody
Protocol:
-
Treat Bak⁻/⁻ MEFs with this compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with the 6A7 antibody to immunoprecipitate the activated BAX.
-
Add Protein A/G agarose beads to pull down the antibody-BAX complex.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using a primary antibody against total BAX to detect the immunoprecipitated activated BAX.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound characterization.
Caption: Logical flow of this compound's mechanism of action.
BAM7's Role in the Intrinsic Apoptosis Pathway: A Technical Guide
Introduction
The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a critical programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and BH3-only proteins that act as sensors of cellular stress (e.g., BIM, BID).[2] A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), a "point of no return" controlled by the pro-apoptotic effector proteins BAX and BAK.[1][3] Upon activation, BAX and BAK oligomerize to form pores in the mitochondrial outer membrane, leading to the release of apoptogenic factors like cytochrome c.[3][4] This triggers a caspase cascade that culminates in cell dismantling.[1][5][6]
This guide provides an in-depth examination of BAM7 (Bax Activator Molecule 7), a small molecule that directly and selectively activates BAX, thereby initiating the intrinsic apoptosis cascade. We will explore its mechanism of action, downstream signaling events, and the experimental methodologies used to characterize its function.
This compound: A Direct and Selective BAX Activator
This compound is a non-peptide small molecule identified through in-silico screening as a direct activator of the pro-apoptotic protein BAX.[7] It exhibits remarkable selectivity for BAX, binding at a specific site known as the "trigger site," which is distinct from the canonical BH3-binding groove found on anti-apoptotic Bcl-2 proteins.[4][8] This selectivity is a key feature, as this compound shows little to no binding affinity for other Bcl-2 family members, including the closely related homolog BAK or anti-apoptotic proteins like Bcl-xL and Mcl-1, even at high concentrations.[4][7]
Mechanism of BAX Activation by this compound
This compound's interaction with BAX initiates a series of conformational changes that convert the inactive, cytosolic BAX monomer into a toxic mitochondrial oligomer.[4]
-
Binding to the Trigger Site : this compound binds directly to a novel BH3 interaction site on BAX, the same surface used by BH3-only activator proteins like BIM to trigger BAX activation.[4][7][8] NMR analysis confirms that this interaction causes significant chemical-shift changes in the α1-α6 region of BAX.[4][8]
-
Conformational Change : This binding event induces a major structural rearrangement in BAX. This includes the opening of the α1-α2 loop and the exposure of the N-terminal activation epitope (amino acids 12-24), which is normally hidden in the quiescent protein.[4][8][9]
-
Translocation and Oligomerization : The conformational change facilitates the mobilization of the C-terminal helix (α9) for translocation and insertion into the mitochondrial outer membrane.[4][10] Once at the mitochondria, activated BAX molecules oligomerize, forming the pores that lead to MOMP.[4][11] this compound has been shown to trigger the conversion of BAX from a monomer to an oligomer in a dose- and time-responsive manner in vitro.[4]
Figure 1: Mechanism of this compound-mediated BAX activation.
The Downstream Intrinsic Apoptosis Cascade
The activation and oligomerization of BAX by this compound is the initiating event that triggers the full intrinsic apoptosis pathway.
-
MOMP and Cytochrome c Release : The BAX oligomers form pores in the mitochondrial outer membrane, leading to MOMP.[3] This compromises the integrity of the membrane and allows for the release of proteins from the intermembrane space, most notably cytochrome c.[4][12]
-
Apoptosome Formation and Caspase-9 Activation : In the cytosol, released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1).[12][13][14] This complex, in the presence of dATP, recruits and activates pro-caspase-9, forming a large protein complex known as the apoptosome.[2][14]
-
Effector Caspase Activation : Activated caspase-9 then cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.[5][6][15]
-
Execution of Apoptosis : Effector caspases are the executioners of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation, cellular shrinkage, and membrane blebbing.[4][7][16]
Figure 2: Intrinsic apoptosis pathway initiated by this compound.
Quantitative Data on this compound Activity
Experimental data underscores the potency and specificity of this compound in inducing BAX-dependent apoptosis.
Table 1: Potency and Selectivity of this compound
| Parameter | Value / Observation | Source |
|---|---|---|
| BAX Activation (EC50) | 3.3 µM | [11][17] |
| BAX Binding (IC50) | 3.3 µM (in competitive FPA) | [7][18][19] |
| Selectivity | No competitive binding with Bcl-xLΔC, Mcl-1ΔNΔC, or BAKΔC observed, even at 50 µM. |[4][7] |
Table 2: Cellular Effects of this compound in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | This compound Effect | Key Observation | Source |
|---|---|---|---|
| Bak-/- (BAX-positive) | Dose- and time-responsive cell death | Demonstrates BAX-dependent apoptosis. Morphological features of apoptosis (shrinkage, blebbing) observed at 15 µM. | [4][7][18][19] |
| Bax-/- (BAK-positive) | No effect on viability | Confirms selectivity for BAX over BAK. | [4][18][19] |
| Bax-/- Bak-/- (Double knockout) | No effect on viability | Shows that this compound action requires a pro-apoptotic effector. | [4][18][19] |
| Bax-/- Bak-/- + reconstituted BAX | Dose-responsive cell death | Proves that the effect is specifically mediated by BAX. | [4][19] |
| Bax-/- Bak-/- + reconstituted BAXK21E | No effect on viability | The K21E mutation abrogates this compound binding, confirming the specific binding site. |[4][18] |
Key Experimental Protocols
The characterization of this compound's activity relies on a series of established biochemical and cell-based assays.
General Experimental Workflow
A typical experiment to assess the pro-apoptotic activity of this compound involves cell culture, treatment, and subsequent analysis using one or more of the assays detailed below.
Figure 3: General experimental workflow for studying this compound's effects.
BAX Conformational Change Assay
This assay detects the exposure of the N-terminal BAX activation epitope using the conformation-specific monoclonal antibody 6A7.[4][9]
-
Cell Culture and Treatment : Seed Bak-/- MEFs (5 x 105 cells/well) in 6-well plates for 18-24 hours. Treat cells with serial dilutions of this compound or vehicle (e.g., 0.4% DMSO) for 6 hours.[4]
-
Lysis : Lyse cells on ice for 1 hour in 100 µl of CHAPS-based lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1.0% w/v CHAPS) containing fresh protease inhibitors.[4]
-
Clarification : Centrifuge lysates at 15,000 x g for 10 minutes to pellet debris.
-
Immunoprecipitation (IP) : Incubate the supernatant with anti-BAX 6A7 antibody overnight, followed by incubation with Protein G beads.
-
Western Blot : Wash the beads, elute the bound protein, and analyze by SDS-PAGE and Western blot using a total BAX antibody to detect the immunoprecipitated, conformationally changed BAX.[16]
Cytochrome c Release Assay
This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.[3][12][13]
-
Cell Culture and Treatment : Induce apoptosis in cells (e.g., 5 x 107 Bak-/- MEFs) with this compound. Maintain a non-induced control culture.[13]
-
Cell Collection : Harvest cells by centrifugation (e.g., 600 x g for 5 min at 4°C) and wash with ice-cold PBS.[13]
-
Cytosolic Fractionation : Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors and DTT. Homogenize the cells using a Dounce homogenizer or by passing through a small-gauge needle.[13]
-
Separation : Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells, then centrifuge the resulting supernatant at a higher speed (e.g., >10,000 x g) to pellet the mitochondrial fraction. The final supernatant is the cytosolic fraction.[4]
-
Western Blot : Analyze equal protein amounts of the cytosolic and mitochondrial pellet fractions by SDS-PAGE and Western blot using an anti-cytochrome c antibody.[4][12] An increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.
Conclusion
This compound is a powerful chemical probe that has been instrumental in elucidating the mechanism of direct BAX activation. By selectively binding to the BAX trigger site, it initiates the complete cascade of the intrinsic apoptosis pathway, from conformational change and mitochondrial translocation to caspase activation and cell death.[4] Its specificity for BAX over other Bcl-2 family members makes it an invaluable tool for studying the specific role of BAX in apoptosis.[7][18] The development of this compound and its analogs not only advances our fundamental understanding of programmed cell death but also provides a promising therapeutic strategy for diseases characterized by apoptotic evasion, such as cancer.[19]
References
- 1. Too much death can kill you: inhibiting intrinsic apoptosis to treat disease | The EMBO Journal [link.springer.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Damage-induced Bax N-terminal change, translocation to mitochondria and formation of Bax dimers/complexes occur regardless of cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]
- 12. genetex.com [genetex.com]
- 13. abcam.cn [abcam.cn]
- 14. google.com [google.com]
- 15. Efficient apoptosis requires feedback amplification of upstream apoptotic signals by effector caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
Unveiling the Cellular Target of BAM7: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of a Pro-Apoptotic Small Molecule
This technical guide provides an in-depth analysis of the small molecule BAM7, focusing on its direct cellular target and mechanism of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for target validation, and illustrates the underlying signaling pathways.
Core Cellular Target: Direct Activation of BAX
This compound has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2][3][4][5] It exerts its function by binding to a novel site on the BAX protein, distinct from the canonical BH3-binding groove targeted by other Bcl-2 family members. This interaction induces a conformational change in BAX, triggering its oligomerization and subsequent pro-apoptotic activity.[2][5][6]
Quantitative Analysis of this compound-BAX Interaction
The potency of this compound in activating BAX has been quantified through various in vitro and cell-based assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is consistently reported to be 3.3 μM.[1][2][3][4][6]
| Parameter | Value | Target | Assay Type |
| EC50/IC50 | 3.3 μM | BAX | Direct Activation |
Table 1: Quantitative Potency of this compound
The selectivity of this compound for BAX is a critical aspect of its molecular profile. Studies have shown that this compound does not significantly interact with other Bcl-2 family proteins, including the pro-apoptotic protein BAK and various anti-apoptotic members.[2][6]
| Protein | Binding Interaction |
| BAX | Direct binding and activation |
| BAK | No significant interaction |
| Bcl-xL | No significant interaction |
| Mcl-1 | No significant interaction |
Table 2: Selectivity Profile of this compound
Experimental Protocols for Target Identification and Validation
The identification of BAX as the direct cellular target of this compound was the result of a systematic series of experiments, beginning with computational screening and culminating in functional cellular assays.
In Silico Screening
The discovery of this compound originated from an in silico screen of a small molecule library.[6] This computational approach aimed to identify compounds with the potential to bind to a newly identified "trigger site" on the BAX protein.
Fluorescence Polarization Assay (FPA)
Objective: To experimentally validate the binding of this compound to BAX and determine its binding affinity.
Methodology:
-
A fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHB) that is known to bind to BAX is used as a probe.[2]
-
The probe is incubated with purified BAX protein. The binding of the large BAX protein to the small fluorescent peptide results in a high fluorescence polarization signal.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture.
-
If this compound binds to the same site on BAX, it will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
BAX Oligomerization Assay
Objective: To assess the ability of this compound to induce the conformational changes in BAX that lead to its oligomerization, a key step in its activation.
Methodology:
-
Monomeric BAX protein is incubated with varying concentrations of this compound.[5]
-
The reaction mixture is then analyzed by size exclusion chromatography (SEC).
-
The elution profile is monitored to detect the formation of higher molecular weight species, which correspond to BAX oligomers.
-
A time-course and dose-response analysis can be performed to characterize the kinetics and potency of this compound-induced oligomerization.
Liposome Permeabilization Assay
Objective: To determine if this compound-activated BAX can form functional pores in a lipid membrane, mimicking the mitochondrial outer membrane.
Methodology:
-
Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared.
-
Monomeric BAX is incubated with these liposomes in the presence or absence of this compound.
-
If this compound activates BAX to form pores in the liposomal membrane, the encapsulated dye will be released into the surrounding buffer.
-
The increase in fluorescence in the extra-liposomal solution is measured over time to quantify the extent of membrane permeabilization.
Cellular Viability Assays
Objective: To confirm that the pro-apoptotic activity of this compound in a cellular context is dependent on the presence of BAX.
Methodology:
-
Genetically defined mouse embryonic fibroblast (MEF) cell lines are utilized:
-
Wild-type MEFs
-
Bak-/- MEFs (expressing only BAX)
-
Bax-/- MEFs (expressing only BAK)
-
Bax-/- Bak-/- double knockout MEFs (lacking both BAX and BAK)
-
-
These cell lines are treated with increasing concentrations of this compound.
-
Cell viability is assessed after a defined incubation period using a standard assay such as MTT or CellTiter-Glo.
-
The results are expected to show a dose-dependent decrease in viability specifically in the Bak-/- MEFs, which rely on BAX for apoptosis, while having minimal effect on the Bax-/- and Bax-/- Bak-/- MEFs.[1][6]
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action centers on the direct activation of the intrinsic apoptotic pathway. By binding to and activating BAX, this compound initiates a cascade of events that culminate in programmed cell death.
Caption: this compound directly activates BAX, leading to apoptosis.
The workflow for identifying and validating the cellular target of a small molecule like this compound is a multi-step process that integrates computational, biochemical, and cell-based approaches.
Caption: Workflow for small molecule target identification.
Conclusion
The small molecule this compound is a potent and selective direct activator of the pro-apoptotic protein BAX. Through a combination of computational, biochemical, and cellular studies, its mechanism of action has been elucidated, revealing a direct binding event that triggers BAX-mediated apoptosis. This technical guide provides a comprehensive overview of the key data and experimental methodologies that have established BAX as the primary cellular target of this compound, offering a valuable resource for researchers in the field of apoptosis and cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of BAM7: A Technical Guide to its Impact on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of BAM7, a small molecule activator of the pro-apoptotic protein BAX. By directly engaging BAX, this compound triggers a cascade of events culminating in mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for studying its effects, serving as a valuable resource for researchers in apoptosis and cancer drug development.
Mechanism of Action: Direct Activation of BAX
This compound functions as a direct and selective activator of the BAX protein.[1][2] Unlike many anti-cancer agents that indirectly trigger apoptosis, this compound physically interacts with BAX at its BH3-binding site, also known as the "trigger site".[3][4][5] This binding event initiates a series of conformational changes in the BAX protein.[4] These structural alterations include the exposure of the N-terminal activation epitope and the mobilization of the C-terminal transmembrane domain.[4]
The activated BAX monomers then translocate from the cytosol to the mitochondrial outer membrane.[4][6] At the mitochondria, activated BAX molecules oligomerize, forming pores in the outer membrane.[4] This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][6] The release of cytochrome c initiates the activation of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[3][7] this compound's action is specific to BAX; it does not significantly interact with other Bcl-2 family members like Bak, Bcl-xL, or Mcl-1 at effective concentrations.[3]
Signaling Pathway of this compound-Induced MOMP
Caption: Signaling pathway of this compound-induced mitochondrial outer membrane permeabilization.
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | BAX | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB | 3.3 | [1][4] |
| This compound (resynthesized) | BAX | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB | 4.4 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Key Genotype | Effect | Assay | Observations | Reference |
| Bak-/- MEFs | BAX+/+, Bak-/- | Induction of Apoptosis | Cell Viability Assay | Dose- and time-responsive decrease in viability | [1][4] |
| Bax-/- MEFs | BAX-/-, Bak+/+ | No significant effect on viability | Cell Viability Assay | No significant decrease in viability | [4] |
| Bax-/- Bak-/- MEFs | BAX-/-, Bak-/- | No effect on viability | Cell Viability Assay | No decrease in viability | [1][4] |
| Bak-/- MEFs | BAX+/+, Bak-/- | BAX Activation | Immunoprecipitation with 6A7 antibody | Dose-responsive exposure of the N-terminal BAX activation epitope | [4][6] |
| Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | BAX-/-, Bak-/- | BAX Translocation | Fluorescence Microscopy | Dose-responsive translocation of EGFP-BAX from cytosol to mitochondria | [4][6] |
| Bak-/- MEFs | BAX+/+, Bak-/- | Cytochrome c Release | Western Blot of subcellular fractions | Dose-responsive release of cytochrome c from mitochondria to the supernatant | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial outer membrane permeabilization.
General Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
BAX Activation Assay (Immunoprecipitation)
This protocol is for detecting the conformational change in BAX indicative of its activation, using the conformation-specific antibody 6A7.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in CHAPS lysis buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1% CHAPS, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with Protein G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.
-
Add Protein G-agarose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with CHAPS lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total BAX.
-
Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.
-
Cytochrome c Release Assay (Western Blotting of Subcellular Fractions)
This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation:
-
Following this compound treatment, harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
-
Western Blotting:
-
Measure the protein concentration of the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).
-
Detect the signals using HRP-conjugated secondary antibodies and ECL.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane potential, which is often dissipated during apoptosis.
-
Cell Preparation and Staining:
-
Culture cells in a black, clear-bottom 96-well plate.
-
After treatment with this compound, remove the media and wash the cells with PBS.
-
Incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE), in pre-warmed culture medium at 37°C in the dark. A typical concentration for TMRE is 20-100 nM for 15-30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with PBS to remove excess dye.
-
Add fresh PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For TMRE, the excitation/emission maxima are approximately 549/575 nm.
-
As a positive control for mitochondrial depolarization, treat a set of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the this compound-treated cells and compare it to the untreated control and the positive control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient apoptosis requires feedback amplification of upstream apoptotic signals by effector caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on BAM7 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on the cytotoxicity of BAM7, a novel small-molecule activator of the pro-apoptotic protein BAX. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound's cytotoxic effects. These data highlight the molecule's potency and selectivity in inducing BAX-dependent apoptosis.
| Parameter | Value | Cell Line / System | Reference |
| IC50 | 3.3 µM | In vitro BAX activation | [1][2][3] |
| Effective Concentration for Apoptosis | 15 µM | Bak-/- MEFs | [4] |
Table 1: Potency of this compound
| Experiment | This compound Concentration | Result | Cell Line | Reference |
| BAX Oligomerization | 10 µM, 20 µM, 30 µM, 40 µM | Dose- and time-responsive increase in BAX oligomerization | In vitro (monomeric BAX) | [4] |
| N-terminal BAX Activation Epitope Exposure | Dose-responsive | Increased exposure captured by 6A7 immunoprecipitation | Bak-/- MEFs | [4][5] |
| EGFP-BAX Translocation | Dose-responsive | Conversion from diffuse to mitochondrion-localized distribution | Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | [4][5] |
| Mitochondrial Cytochrome c Release | Dose-responsive | Increased release from mitochondria | Bak-/- MEFs | [4][5] |
| Cell Viability | Dose-dependent | Impaired viability in cells expressing BAX | Bak-/- MEFs | [2] |
| Apoptosis Induction (Late Apoptosis) | Moderate concentrations | 16.03–23.55% | MCF-7 and HeLa cells (Note: This is a general finding for a compound activating BAX, not specifically this compound in this study) | [5] |
| Necrosis Induction | Higher doses | 50.80–63.68% | MCF-7 and HeLa cells (Note: This is a general finding for a compound activating BAX, not specifically this compound in this study) | [5] |
Table 2: Dose-Dependent Effects of this compound on Cellular Mechanisms
Experimental Protocols
The following are detailed methodologies for key experiments cited in early this compound cytotoxicity studies.
In Vitro BAX Oligomerization Assay
This assay assesses the ability of this compound to directly induce the oligomerization of monomeric BAX in solution.
-
Materials:
-
Recombinant monomeric BAX protein (5 µM)
-
This compound (10 µM, 20 µM, 30 µM, 40 µM)
-
Size Exclusion Chromatography (SEC) system
-
-
Protocol:
-
Co-incubate monomeric BAX with varying concentrations of this compound.
-
Analyze the reaction mixtures at different time points using an SEC system.
-
Monitor the elution profile to detect the formation of higher molecular weight BAX oligomers.[4]
-
Immunoprecipitation of Activated BAX
This method is used to detect the conformational change in BAX that exposes its N-terminal activation epitope upon this compound treatment.
-
Materials:
-
Bak-/- Mouse Embryonic Fibroblasts (MEFs)
-
This compound
-
Cell lysis buffer
-
Anti-BAX (6A7) antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blot reagents
-
-
Protocol:
-
Treat Bak-/- MEFs with a dose range of this compound.
-
Lyse the cells to obtain cellular lysates.
-
Incubate the lysates with the 6A7 antibody, which specifically recognizes the activated form of BAX.
-
Add protein A/G agarose beads to pull down the antibody-BAX complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by SDS-PAGE and Western blotting using a BAX antibody.[4][5]
-
Cytochrome c Release Assay
This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis.
-
Materials:
-
Bak-/- MEFs
-
This compound
-
Digitonin-based cell permeabilization buffer
-
Anti-cytochrome c antibody
-
Western blot reagents
-
-
Protocol:
-
Treat Bak-/- MEFs with varying concentrations of this compound.
-
Harvest the cells and gently permeabilize the plasma membrane with a digitonin-based buffer to release the cytosolic fraction.
-
Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by centrifugation.
-
Analyze both fractions for the presence of cytochrome c by Western blotting. An increase in cytochrome c in the supernatant and a corresponding decrease in the pellet indicates mitochondrial outer membrane permeabilization.[4][5]
-
Cell Viability Assay
This assay quantifies the effect of this compound on the viability of different cell lines.
-
Materials:
-
Bak-/- MEFs, Bax-/- MEFs, and Bax-/- Bak-/- MEFs
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
-
Protocol:
-
Plate the different MEF cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
The results will indicate the BAX-dependent cytotoxic effect of this compound.[2][4]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced BAX-mediated apoptosis.
Caption: Experimental workflow for assessing this compound's cytotoxic effects.
References
A Technical Guide to BAM7: A Selective BAX Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAM7 ((E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one) is a small molecule activator of the pro-apoptotic protein BAX. As a key regulator of the intrinsic pathway of apoptosis, BAX represents a promising therapeutic target for diseases characterized by apoptotic evasion, such as cancer. This compound has been identified as a direct and selective activator of BAX, inducing a conformational change that leads to its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This event triggers the release of apoptogenic factors, ultimately leading to programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development of this and similar BAX-activating compounds.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (E)-4-(2-(2-ethoxyphenyl)hydrazono)-5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one[1] |
| CAS Number | 331244-89-4[1] |
| Chemical Formula | C₂₁H₁₉N₅O₂S[1] |
| SMILES | CCOC1=CC=CC=C1N/N=C2C(C)=NN(C3=NC(C4=CC=CC=C4)=CS3)C2=O[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 405.48 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO[1] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[2] |
Pharmacological Properties
This compound is a direct and selective activator of the pro-apoptotic BCL-2 family member, BAX. Its mechanism of action involves binding to a specific site on BAX, leading to its activation and the initiation of the apoptotic cascade.
Mechanism of Action
This compound directly binds to a previously uncharacterized BH3-binding groove on the N-terminal face of BAX.[3] This interaction triggers a conformational change in the BAX protein, exposing its N-terminal activation epitope.[4] The activated BAX monomers then oligomerize and translocate from the cytosol to the outer mitochondrial membrane.[4] These BAX oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in apoptotic cell death.[4]
References
Methodological & Application
Application Notes and Protocols for BAM7 Treatment in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAM7 (Bax Activator Molecule 7) is a small molecule that has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2] In healthy cells, BAX exists as an inactive monomer primarily in the cytosol. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and the formation of pores in the outer mitochondrial membrane.[1][3] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and programmed cell death.[3] this compound directly binds to a specific "trigger site" on the BAX protein, initiating this activation cascade.[1][4] Its selectivity for BAX over other BCL-2 family proteins makes it a valuable tool for studying the specific role of BAX in apoptosis and as a potential therapeutic agent in diseases like cancer.[4][5]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including treatment procedures, and methods to assess its biological effects.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3.3 µM | Competitive Fluorescence Polarization Assay (FPA) with FITC-BIM SAHB and BAX | [2][5][6] |
| Effective Concentration for Apoptosis Induction | 10 - 40 µM | Bak-/- Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Optimal Concentration for BAX Translocation | 15 µM | Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | [1] |
| Molecular Weight | 405.5 g/mol | N/A | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound directly activates the intrinsic apoptotic pathway by binding to and activating the BAX protein. The sequence of events is depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for treating cells with this compound and assessing its effects on cell viability and apoptosis.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
This compound Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.4055 mg of this compound (MW = 405.5 g/mol ) in 100 µl of DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
In Vitro Cell Culture Treatment with this compound
Materials:
-
Cultured cells (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 50-70%) overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of treatment, prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. For example, to achieve a final concentration of 10 µM in a well containing 1 ml of medium, add 1 µl of the 10 mM stock solution.
-
Also, prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂.
-
Proceed with downstream assays to assess the effects of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Materials:
-
Cells treated with this compound in a 96-well opaque-walled plate
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µl of reagent to 100 µl of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Detection of BAX Activation by Immunoprecipitation (IP) and Western Blot
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., CHAPS-based buffer: 1% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4, with protease inhibitors)
-
Anti-BAX (6A7) antibody (conformation-specific for activated BAX)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-BAX antibody (for Western blotting, e.g., N20)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in CHAPS-based lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary anti-BAX antibody (e.g., N20) to detect the immunoprecipitated activated BAX.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
Measurement of Cytochrome c Release by Western Blot
Materials:
-
Cells treated with this compound
-
Mitochondria/Cytosol Fractionation Kit (e.g., from Thermo Fisher Scientific or Abcam)
-
Anti-Cytochrome c antibody
-
Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) loading controls
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Following this compound treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit, following the manufacturer's protocol.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from the cytosolic fractions of control and this compound-treated cells onto an SDS-PAGE gel. It is also advisable to load mitochondrial fractions to confirm the depletion of cytochrome c from this compartment.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary anti-cytochrome c antibody.
-
Probe separate blots or strip and re-probe the same blot with antibodies against a cytosolic loading control (e.g., GAPDH) and a mitochondrial loading control (e.g., COX IV) to ensure the purity of the fractions.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system. An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. novusbio.com [novusbio.com]
- 5. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax Monoclonal Antibody (6A7) (MA5-14003) [thermofisher.com]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells using BAM7
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM7 is a small molecule that has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2][3] In healthy cells, BAX is primarily found in an inactive monomeric state in the cytosol.[4] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[4][5] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and programmed cell death.[6] Dysregulation of this process is a hallmark of many cancers, allowing malignant cells to evade apoptosis.[7][8] this compound offers a promising therapeutic strategy by directly activating BAX, thereby bypassing upstream signaling defects that contribute to cancer cell survival.[2][9]
Mechanism of Action
This compound functions by binding to a specific "trigger site" on the BAX protein, which is distinct from the canonical BH3-binding groove targeted by many other apoptosis modulators.[9][10] This interaction induces a conformational change in BAX, exposing its N-terminal activation epitope and promoting its oligomerization.[10][11] The activated BAX oligomers then translocate to the mitochondria, where they mediate mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[4][11] Notably, this compound's action is selective for BAX and does not directly affect other Bcl-2 family proteins like Bak or anti-apoptotic members.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity from various studies.
| Parameter | Value | Cell Line/System | Description | Reference(s) |
| IC50 | 3.3 µM | In vitro (competitive FPA) | Concentration of this compound required to inhibit 50% of FITC-BIM SAHB binding to BAX. | [1][9] |
| EC50 | 8.2 µM | Huh-7 (human hepatoma) | Effective concentration to cause 50% inhibition of mitochondrial accumulation of Mitotracker Red after 12-72 hours. | [1] |
| EC50 | 3.2 µM | Bcl-2-deficient MEFs | Effective concentration to induce apoptosis in 50% of cells after 24 hours, assessed by DAPI staining. | [1] |
| EC50 | 3.5 µM | Bad-deficient MEFs | Effective concentration to induce apoptosis in 50% of cells after 24 hours, assessed by DAPI staining. | [1] |
| Effective Concentration | 10-40 µM | In vitro | Concentrations of this compound used to induce dose- and time-responsive BAX oligomerization with 5 µM monomeric BAX. | [9][10] |
| Effective Concentration | 15 µM | Bak-/- MEFs | Concentration of this compound used to induce morphological features of apoptosis (shrinkage, blebbing). | [10][11] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound-induced apoptosis and a general experimental workflow for studying its effects.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1 in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Detection of BAX Activation by Immunoprecipitation
This protocol uses the 6A7 antibody, which specifically recognizes the N-terminal activation epitope of BAX that is exposed upon activation.[10][11]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Anti-BAX (6A7) antibody
-
Protein A/G agarose (B213101) beads
-
Anti-BAX antibody (for Western blotting)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% CHAPS) on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation: Incubate the supernatant with the anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a total BAX antibody to detect the amount of activated BAX.
Protocol 4: Analysis of Cytochrome c Release
This Western blot-based protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.[10][11]
Materials:
-
Cancer cells treated with this compound
-
Digitonin-based cell permeabilization buffer
-
Mitochondrial isolation kit (optional)
-
Anti-cytochrome c antibody
-
Anti-COX IV or VDAC antibody (mitochondrial loading control)
-
Anti-GAPDH or β-actin antibody (cytosolic loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Fractionation:
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Probe for loading controls: GAPDH or β-actin for the cytosolic fraction and COX IV or VDAC for the mitochondrial fraction.
-
-
Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Apoptosis: Application Notes on the Optimal Use of BAM7 for BAX Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BAM7, a direct and selective small-molecule activator of the pro-apoptotic protein BAX. Understanding the optimal concentration and experimental conditions for this compound-mediated BAX activation is critical for harnessing its therapeutic potential in cancer research and drug development. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms and workflows.
Introduction to this compound and BAX Activation
BAX is a pivotal member of the BCL-2 family of proteins that governs the intrinsic pathway of apoptosis. In healthy cells, BAX exists as a cytosolic monomer. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and cell death.
This compound (BAX Activator Molecule 7) was identified through in-silico screening as a novel small molecule that directly binds to the BAX trigger site, a distinct pocket from the canonical BH3-binding groove.[1][2][3] This interaction induces a conformational change in BAX, mimicking the initial steps of apoptosis and leading to its activation and oligomerization.[1][2][4] Notably, this compound exhibits high selectivity for BAX and does not significantly interact with other BCL-2 family members like BCL-xL, Mcl-1, or BAK, even at concentrations up to 50 μM.[1]
Quantitative Data Summary: this compound Concentration for BAX Activation
The optimal concentration of this compound for BAX activation is context-dependent, varying with the experimental system (in vitro vs. cell-based) and the specific assay being performed. The following tables summarize the effective concentrations of this compound reported in the literature.
Table 1: In Vitro BAX Activation by this compound
| Assay Type | BAX Concentration | This compound Concentration | Outcome | Reference |
| Competitive Fluorescence Polarization Assay (FPA) | 500 nM | IC50: 3.3 μM | Displacement of FITC-BIM SAHB from BAX | [1][3][5][6][7] |
| Size-Exclusion Chromatography (SEC) | 5 μM | 10 μM, 20 μM, 30 μM, 40 μM | Dose- and time-responsive BAX oligomerization | [2][3][4][6] |
| Liposome Permeabilization Assay | Not specified | Dose-responsive | Release of entrapped fluorophore | [4][5] |
Table 2: Cell-Based BAX Activation by this compound
| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |
| Bak-/- Mouse Embryonic Fibroblasts (MEFs) | Cell Viability Assay | Dose- and time-responsive | Impaired cell viability | [1][2][5][6] |
| Bak-/- MEFs | 6A7 Immunoprecipitation (BAX activation) | Dose-responsive | Exposure of the N-terminal BAX activation epitope | [2] |
| Bax-/- Bak-/- MEFs reconstituted with EGFP-BAX | BAX Translocation Assay | Dose-responsive | Translocation of EGFP-BAX from cytosol to mitochondria | [3] |
| Bak-/- MEFs | Morphological Analysis | 15 μM | Induction of apoptotic features (shrinkage, blebbing) | [2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced BAX activation and a typical experimental workflow for assessing its efficacy.
Caption: this compound directly binds to the trigger site of inactive BAX, inducing a conformational change that leads to its activation, translocation to the mitochondria, oligomerization, and the subsequent initiation of apoptosis.
Caption: A generalized experimental workflow for investigating the effect of this compound on BAX activation in a cellular context.
Detailed Experimental Protocols
The following are representative protocols for key experiments to determine the optimal concentration of this compound for BAX activation.
Protocol 1: In Vitro BAX Oligomerization Assay using Size-Exclusion Chromatography (SEC)
Objective: To determine the dose- and time-dependent effect of this compound on the oligomerization of recombinant BAX protein.
Materials:
-
Recombinant monomeric BAX protein
-
This compound (stock solution in DMSO)
-
SEC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Size-exclusion chromatography system with a suitable column (e.g., Superdex 200)
Procedure:
-
Prepare fresh dilutions of this compound in SEC buffer to achieve final concentrations of 10 µM, 20 µM, 30 µM, and 40 µM when mixed with the BAX protein solution.[4][6]
-
In separate microcentrifuge tubes, co-incubate 5 µM of monomeric BAX with the different concentrations of this compound.[4][6] Include a vehicle control (DMSO) and a BAX-only control.
-
Incubate the mixtures at room temperature for various time points (e.g., 30 min, 1h, 2h, 4h) to assess the kinetics of oligomerization.
-
Following incubation, inject the samples into the SEC system.
-
Monitor the elution profile at 280 nm. Monomeric BAX will elute at a later time point compared to the higher molecular weight oligomers.
-
Analyze the chromatograms to quantify the percentage of monomeric vs. oligomeric BAX at each this compound concentration and time point.
Protocol 2: Cell Viability Assay in Mouse Embryonic Fibroblasts (MEFs)
Objective: To assess the cytotoxic effect of this compound in a BAX-dependent manner.
Materials:
-
Bak-/- MEFs (express BAX, but not BAK)
-
Bax-/- MEFs (express BAK, but not BAX)
-
Bax-/- Bak-/- double knockout MEFs (negative control)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque plates
Procedure:
-
Seed the different MEF cell lines into 96-well opaque plates at a density of 2,500 cells per well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: BAX Translocation Assay using EGFP-BAX
Objective: To visualize the this compound-induced translocation of BAX from the cytosol to the mitochondria.
Materials:
-
Bax-/- Bak-/- MEFs stably expressing EGFP-BAX
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MitoTracker™ Red CMXRos or another mitochondrial stain
-
Fluorescence microscope
Procedure:
-
Seed the EGFP-BAX expressing MEFs on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
If desired, stain the mitochondria by incubating the cells with MitoTracker™ Red CMXRos according to the manufacturer's protocol.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM) or a vehicle control.
-
Incubate the cells for a desired period (e.g., 4-8 hours).
-
Observe the cells under a fluorescence microscope.
-
In untreated cells, EGFP-BAX will show a diffuse cytosolic and/or faint mitochondrial localization.
-
In this compound-treated cells, activated EGFP-BAX will translocate and accumulate at the mitochondria, resulting in a punctate fluorescence pattern that co-localizes with the mitochondrial stain.[3]
-
Capture images and quantify the percentage of cells showing BAX translocation at each this compound concentration.
Conclusion
The provided data and protocols offer a robust framework for researchers to effectively utilize this compound as a tool to study and induce BAX-mediated apoptosis. The optimal concentration of this compound varies depending on the experimental setup, with an IC50 of 3.3 µM in competitive binding assays and effective concentrations for cellular effects typically ranging from 10 µM to 40 µM. By carefully following these guidelines and adapting them to specific experimental needs, researchers can confidently investigate the role of BAX in apoptosis and explore the therapeutic potential of direct BAX activators.
References
- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of BAX Activators in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct activation of the pro-apoptotic protein BAX presents a promising therapeutic strategy for diseases characterized by apoptosis evasion, such as cancer. BAM7 is a small molecule that has been identified as a direct and selective activator of BAX, inducing BAX-mediated apoptosis in vitro.[1] While detailed in vivo studies specifically employing this compound in mouse models are not extensively documented in publicly available literature, valuable insights can be drawn from studies on other direct small-molecule activators of the BCL-2 family proteins BAX and BAK.
This document provides a comprehensive overview of the in vivo administration of direct BAX/BAK activators in mouse models, drawing on data from analogous compounds such as SMBA1, BKA-073, and BTSA1. These application notes and protocols are intended to serve as a guide for researchers designing and executing in vivo studies with this compound and similar BAX-activating compounds.
Data Presentation: In Vivo Efficacy of BAX/BAK Activators
The following tables summarize quantitative data from in vivo studies of small-molecule BAX and BAK activators in mouse cancer models. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Administration and Efficacy of Small-Molecule BAX/BAK Activators in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Cell Line | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference(s) |
| SMBA1 | Nu/Nu mice | A549 (Lung Cancer) | Intraperitoneal (i.p.) | 2, 10, 40, 60 mg/kg | Once daily for 10-14 days | Dose-dependent tumor suppression; increased levels of active caspase 3 in tumor tissue.[2][3][4] | [2][3][4] |
| BKA-073 | Xenograft mice | A549 (Lung Cancer) | Intraperitoneal (i.p.) | 5, 10, 15 mg/kg/day | Daily for 28 days | Potent, dose-dependent suppression of tumor growth; induced Bak oligomerization and apoptosis in tumor tissues.[5] | [5] |
| BTSA1 | Xenograft mice | MOLM-13 (AML) | Not specified | 10 mg/kg | Not specified | Reduced bone marrow infiltration and promoted apoptosis of bone marrow infiltrates.[6] | [6] |
Table 2: Pharmacological Parameters of a BAX Activator (SMBA1)
| Parameter | Value | Animal Model | Notes | Reference(s) |
| Ki | 43.3 nM | - | Potent Bax agonist. | [2] |
| In Vivo Efficacy | Tumor suppression | Nu/Nu mice with A549 xenografts | Demonstrated anti-tumor activity. | [2][3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of BAX activators, based on methodologies reported for analogous compounds.
Protocol 1: Preparation of BAX Activator Formulation for In Vivo Administration
This protocol describes the preparation of a BAX activator, such as this compound, for intraperitoneal injection in mice. A common formulation involves dissolving the compound in a vehicle suitable for in vivo use.
Materials:
-
This compound or other BAX activator compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the BAX activator in DMSO. For example, to prepare a 5 mg/mL stock solution of this compound, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Working Solution Preparation:
-
The final working solution for injection is typically prepared by diluting the DMSO stock solution in corn oil. A common final concentration of DMSO is 10% or less to minimize toxicity.
-
For a 1 mL working solution with 10% DMSO, add 100 µL of the 5 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[7]
-
Vortex the mixture vigorously to create a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
-
Prepare the working solution fresh on the day of use.[7]
-
-
Sterility:
-
All steps should be performed under sterile conditions to prevent contamination. Use sterile tubes, tips, and solvents.
-
Protocol 2: In Vivo Administration in a Mouse Xenograft Cancer Model
This protocol outlines the procedure for administering a BAX activator to mice bearing subcutaneous tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., Nu/Nu, SCID)
-
Human cancer cell line (e.g., A549, U87MG)
-
Prepared BAX activator formulation
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Baseline Measurement:
-
Randomize the mice into treatment and control groups.
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.
-
-
Drug Administration:
-
Administer the prepared BAX activator formulation via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL per mouse.
-
The control group should receive the vehicle solution (e.g., 10% DMSO in corn oil) following the same schedule.
-
The dosage and treatment schedule should be based on preliminary studies or data from similar compounds (see Table 1). For example, a starting dose could be in the range of 10-40 mg/kg, administered daily.[2][3]
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for in vivo this compound administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule Bax agonists for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Small Molecule Bak Activator for Lung Cancer Therapy [thno.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Detecting BAM7-Induced Apoptosis with Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM7 is a small molecule activator of the pro-apoptotic protein BAX, a key member of the BCL-2 family of proteins that regulate programmed cell death, or apoptosis.[1] By directly binding to a specific site on BAX, this compound triggers a conformational change that leads to BAX oligomerization and insertion into the mitochondrial outer membrane. This permeabilizes the mitochondria, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately culminating in caspase activation and the execution of apoptosis.[1][2] The targeted induction of apoptosis in cancer cells is a primary goal of many anti-cancer therapies, making this compound a molecule of significant interest in drug development.
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC or PE, to label apoptotic cells. When used in conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), Annexin V staining allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations via flow cytometry.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of Annexin V staining to detect and quantify apoptosis induced by this compound in cancer cell lines.
Data Presentation
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 25 | 48.3 ± 4.1 | 35.6 ± 3.7 | 16.1 ± 2.5 |
| This compound | 50 | 22.7 ± 3.9 | 50.2 ± 4.5 | 27.1 ± 3.1 |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound directly activates BAX, leading to mitochondrial-mediated apoptosis.
Experimental Workflow for Annexin V Staining
Caption: Workflow for detecting this compound-induced apoptosis using Annexin V staining.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
This compound (or other apoptosis-inducing agent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorescent conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to separate sterile microcentrifuge tubes.
-
Adherent cells: Carefully aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a sterile microcentrifuge tube. Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
-
-
Cell Pelleting: Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cell pellets twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to each cell suspension.
-
Add 5 µL of Propidium Iodide to each cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes at room temperature (20-25°C) for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis and Interpretation
For accurate analysis, it is recommended to include the following controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
The data from the flow cytometer can be analyzed using appropriate software. The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membranes
The percentage of cells in each quadrant should be quantified to determine the extent of this compound-induced apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently, reduce trypsinization time, and keep cells on ice. |
| Inappropriate buffer | Ensure the use of a calcium-containing binding buffer as Annexin V binding to PS is calcium-dependent. | |
| Low or no Annexin V staining in the positive control | Ineffective apoptosis induction | Increase the concentration or incubation time of the apoptosis-inducing agent. |
| Loss of Ca2+ from the buffer | Prepare fresh 1X Binding Buffer for each experiment. | |
| High percentage of PI-positive cells in all samples | Cells were not healthy at the start of the experiment | Use cells from a healthy, sub-confluent culture. |
| Excessive centrifugation speed or vortexing | Reduce centrifugation speed and gently mix by tapping the tube. |
References
- 1. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Utilizing BAM7 in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for BAM7 in Combination Therapy
This compound (BAX Agonist Molecule 7) is a small molecule compound identified as a direct and selective activator of the pro-apoptotic protein BAX.[1] In healthy cells, BAX exists as a quiescent monomer in the cytosol.[2] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[2][3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), releases apoptogenic factors like cytochrome c, leading to the activation of caspases and the execution of apoptosis.[2][3]
This compound functions by directly binding to the "trigger site" of BAX, initiating the conformational changes required for its activation and subsequent pro-apoptotic functions.[2] It has been shown to induce the hallmark biochemical and morphological features of BAX-mediated apoptosis, including cytochrome c release and the formation of apoptotic bodies.[2][3]
Cancer cells frequently develop resistance to chemotherapy by hijacking survival pathways and dysregulating the apoptotic machinery. A common resistance mechanism involves the overexpression of anti-apoptotic proteins of the BCL-2 family, which sequester pro-apoptotic proteins and prevent BAX activation. By directly activating BAX, this compound bypasses this upstream resistance. This mechanism makes this compound a compelling candidate for combination therapies. The goal is to combine this compound's direct pro-apoptotic push with agents that inhibit cancer's pro-survival signals or induce cellular stress, thereby creating a synergistic antitumor effect.
Signaling Pathways and Rationale for Combination
The efficacy of this compound can be enhanced by co-administering drugs that target key pro-survival signaling pathways often hyperactivated in cancer. Two of the most critical pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK cascades.
-
The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Its hyperactivation, a common event in many cancers, provides a potent pro-survival signal that can counteract apoptotic stimuli.[5][6] Combining this compound with a PI3K inhibitor can simultaneously shut down this survival signaling while directly activating the cell death machinery, creating a powerful two-pronged attack.[7][8]
-
The RAS/RAF/MEK/ERK Pathway: This pathway is another crucial signaling cascade that promotes cell proliferation and survival.[9] Mutations, particularly in BRAF (e.g., V600E), lead to its constitutive activation in cancers like melanoma.[10][11] While BRAF and MEK inhibitors are effective, resistance often emerges.[10][12] Combining these inhibitors with this compound offers a rational approach to simultaneously block the primary oncogenic driver pathway and directly induce apoptosis.
Quantitative Data on Combination Effects
While specific preclinical or clinical data for this compound in combination with other chemotherapy drugs is not yet widely published, this section provides templates for how such data should be structured and presented. The key to evaluating a combination is to determine if the interaction is synergistic, additive, or antagonistic. This is often quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Illustrative Example of this compound Combination with a PI3K Inhibitor (e.g., Alpelisib)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound) | This compound IC50 (Single Agent) | Combination Index (CI) at ED50 | Interpretation |
| MCF-7 (Breast) | Alpelisib | 1.2 µM | 0.4 µM | 4.5 µM | 0.42 | Synergy |
| PC-3 (Prostate) | Alpelisib | 2.5 µM | 0.9 µM | 6.1 µM | 0.51 | Synergy |
| A549 (Lung) | Alpelisib | 3.1 µM | 2.9 µM | 7.8 µM | 0.98 | Additive |
Table 2: Illustrative Example of this compound Combination with a MEK Inhibitor (e.g., Trametinib)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound) | This compound IC50 (Single Agent) | Combination Index (CI) at ED50 | Interpretation |
| A375 (Melanoma, BRAF V600E) | Trametinib | 15 nM | 4 nM | 5.2 µM | 0.35 | Synergy |
| SK-MEL-28 (Melanoma, BRAF V600E) | Trametinib | 22 nM | 7 nM | 4.8 µM | 0.44 | Synergy |
| HT-29 (Colon, BRAF V600E) | Trametinib | 30 nM | 11 nM | 8.0 µM | 0.49 | Synergy |
Table 3: Illustrative Example of this compound Combination with a Standard Chemotherapeutic (e.g., Paclitaxel)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound) | This compound IC50 (Single Agent) | Combination Index (CI) at ED50 | Interpretation |
| MDA-MB-231 (Breast) | Paclitaxel (B517696) | 50 nM | 18 nM | 7.5 µM | 0.60 | Synergy |
| OVCAR-3 (Ovarian) | Paclitaxel | 80 nM | 35 nM | 9.2 µM | 0.68 | Synergy |
| HCT116 (Colon) | Paclitaxel | 65 nM | 58 nM | 6.5 µM | 0.94 | Additive |
Experimental Protocols
A systematic approach is required to validate the efficacy and synergy of a this compound combination therapy. The following protocols outline key experiments.
Protocol: Cell Viability and IC50 Determination
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner chemotherapy drug in culture medium. For single-agent assays, typically an 8-point, 2-fold or 3-fold dilution series is used, starting from a concentration known to be cytotoxic.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls (e.g., DMSO). For combination studies, add drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (CellTiter-Glo® Method):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized response versus the log of the drug concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to calculate the IC50 value.
Protocol: Synergy Analysis
This protocol uses the Combination Index (CI) to quantify drug interactions.
-
Data Requirement: IC50 values for each drug alone and the dose-response curves from the combination experiment are required.
-
Software: Use software like CompuSyn or the "SynergyFinder" R package, which are based on the Chou-Talalay method.[13]
-
Calculation: The software calculates the CI value based on the dose-effect parameters of the single agents and their combination. The CI is calculated at different effect levels (e.g., ED50, ED75, ED90, representing 50%, 75%, and 90% cell kill).
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and the combination at their respective IC50 or synergistic concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells (early + late) across treatment groups. A synergistic combination should show a significantly higher percentage of apoptotic cells than either single agent alone.
-
Protocol: Western Blotting
This protocol assesses changes in key signaling and apoptotic proteins.
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
Survival Pathway Markers: p-AKT, total AKT, p-ERK, total ERK.
-
Loading Control: GAPDH, β-Actin.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control. Compare the levels of cleaved/phosphorylated proteins across treatment groups to confirm the mechanism of action.
Conclusion and Future Directions
This compound, as a direct BAX activator, holds significant promise for use in combination chemotherapy. Its unique mechanism of action allows it to bypass upstream apoptotic blocks, a common feature of drug-resistant cancers. The most rational combination strategies involve pairing this compound with inhibitors of pro-survival pathways like PI3K/AKT and MEK/ERK, or with standard chemotherapeutics that induce cellular stress. The protocols outlined here provide a comprehensive framework for researchers to quantitatively assess the synergistic potential of such combinations and to elucidate their underlying mechanisms. Future in vivo studies using xenograft models will be a critical next step to translate these promising in vitro findings into effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives [mdpi.com]
- 7. gene.com [gene.com]
- 8. Frontiers | FBXW7 and the Hallmarks of Cancer: Underlying Mechanisms and Prospective Strategies [frontiersin.org]
- 9. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. moffitt.org [moffitt.org]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAM7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM7 is a potent and selective small-molecule activator of the pro-apoptotic protein BAX.[1][2][3][4] It directly binds to a previously uncharacterized BH3-binding groove on BAX, inducing a conformational change that leads to its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a key event in the intrinsic pathway of apoptosis.[1][5] This direct activation of BAX makes this compound a valuable tool for studying apoptosis and a potential therapeutic agent in diseases characterized by insufficient cell death, such as cancer. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell-based assays, along with a summary of its key characteristics and mechanism of action.
Data Presentation: Quantitative Summary of this compound Properties
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 405.47 g/mol | N/A | [1] |
| Formula | C₂₁H₁₉N₅O₂S | N/A | [1] |
| Solubility | 2 mg/mL (4.93 mM) | Fresh Dimethyl Sulfoxide (DMSO) | [1] |
| Insoluble | Water | [4] | |
| EC₅₀ for BAX activation | 3.3 µM | In vitro assay | [1][4] |
| Effective Concentration in Cell Culture | ~15 µM | Mouse Embryonic Fibroblasts (MEFs) | [1][5] |
| Storage (Powder) | 3 years at -20°C | [1] | |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C | Aliquoted to avoid freeze-thaw cycles | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (µL) = (Mass of this compound (mg) / 405.47 g/mol ) * 100,000
-
-
Dissolve this compound in DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquot for storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound and DMSO: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A final DMSO concentration of 0.15% (v/v) has been used in published studies with this compound.[1]
-
Perform serial dilutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 15 µM working solution from a 10 mM stock, you can perform a 1:666.7 dilution. This can be done in multiple steps for accuracy.
-
Example Dilution Series:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add the appropriate volume of this intermediate dilution to the final volume of cell culture medium in your assay plate. For instance, to achieve a final concentration of 15 µM in a well containing 100 µL of medium, add 15 µL of the 100 µM intermediate solution.
-
-
-
Prepare a vehicle control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Add to cells: Immediately add the prepared working solutions (this compound dilutions and vehicle control) to your cells in culture.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway leading to apoptosis.
References
Flow Cytometry Analysis of Cells Treated with BAM7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAM7 is a small molecule that has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2] By binding to a specific site on BAX, this compound triggers a conformational change that leads to BAX oligomerization and insertion into the mitochondrial outer membrane.[2][3] This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death, or apoptosis.[3][4][5] The targeted activation of BAX makes this compound a valuable tool for studying the intrinsic apoptotic pathway and a potential therapeutic agent for diseases characterized by apoptosis evasion, such as cancer.[4]
Flow cytometry is a powerful technique for analyzing the effects of compounds like this compound on cell populations. It allows for the rapid, quantitative measurement of multiple cellular parameters on a single-cell basis. This document provides detailed protocols for assessing the biological effects of this compound treatment on cells, focusing on the analysis of apoptosis and cell cycle distribution using flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively binds to the BH3-binding groove at the N-terminal face of BAX, a site distinct from the binding pocket for anti-apoptotic proteins.[2][4] This interaction induces a conformational change in BAX, exposing its N-terminal activation epitope and promoting its translocation from the cytosol to the mitochondria.[3][5] At the mitochondria, activated BAX monomers oligomerize, forming pores in the outer mitochondrial membrane.[2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. The release of cytochrome c from the intermembrane space into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAM7-Induced Apoptosis
Welcome to the technical support center for BAM7, a direct and selective activator of BAX-mediated apoptosis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly when this compound does not induce the expected apoptotic response in your cell line.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a failure to observe apoptosis following this compound treatment.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I start troubleshooting?
Answer: A lack of an apoptotic response can stem from several factors related to the compound, the cell line, or the experimental procedure. A systematic approach is recommended to pinpoint the issue.
Initial Checks:
-
Compound Integrity: Confirm the purity and concentration of your this compound stock. Ensure it has been stored correctly, protected from light, and dissolved in a suitable solvent like fresh DMSO.[1] Consider running a positive control with a cell line known to be sensitive to this compound.
-
Experimental Conditions: Apoptosis induction is highly dependent on dose and time.[2] It is crucial to perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for your specific cell line.[3]
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[4] Cells should be in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment.[3]
Below is a troubleshooting workflow to guide your investigation.
Question 2: How does this compound work, and what is its specific target?
Answer: this compound is a direct and selective activator of the pro-apoptotic protein BAX.[5][6] It binds to a specific site on BAX, known as the BH3-binding groove, which is distinct from the binding sites of other Bcl-2 family proteins.[1][7] This binding event triggers a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial outer membrane.[2] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[8] this compound is highly selective for BAX and does not significantly interact with other pro-apoptotic proteins like BAK or anti-apoptotic proteins like Bcl-2 or Mcl-1.
Question 3: Could my cell line be resistant to this compound? How can I check this?
Answer: Yes, intrinsic or acquired resistance is a common reason for a lack of apoptotic response.
Key Factors in this compound Resistance:
-
Absence or Low Expression of BAX: Since this compound's action is strictly dependent on BAX, cells that do not express BAX will be resistant.[2][5] You can verify BAX protein levels in your cell line using Western blotting.
-
Mutations in BAX: Specific mutations in the this compound binding site on BAX can abrogate its effect. For example, the BAX K21E mutation prevents this compound binding and activation.[2]
-
High Levels of Anti-Apoptotic Proteins: While this compound does not directly interact with anti-apoptotic Bcl-2 family proteins, high expression of proteins like Bcl-2 or Mcl-1 can increase the threshold for apoptosis induction by sequestering other pro-apoptotic activators.
-
Defects in Downstream Apoptotic Machinery: Mutations or deficiencies in key downstream proteins like Apaf-1 or Caspase-9 can block the apoptotic signal even if BAX is successfully activated.[9]
-
Genetic Drift of Cell Lines: Cell lines can evolve over time in culture, leading to genetic variations that may affect drug sensitivity.[10] It is possible that the strain of the cell line you are using has developed resistance.[11][12]
Experimental Plan to Test for Resistance:
| Experimental Question | Method | Expected Outcome (Sensitive Cells) | Expected Outcome (Resistant Cells) |
| Is BAX expressed? | Western Blot for BAX | Detectable BAX protein band | No or very low BAX protein band |
| Does this compound engage BAX? | Immunoprecipitation (IP) with anti-BAX (6A7 antibody) after this compound treatment | Increased detection of conformationally active BAX | No change in BAX conformation |
| Is the downstream caspase pathway intact? | Western Blot for cleaved Caspase-9 and Caspase-3 | Increased levels of cleaved caspases | No increase in cleaved caspases |
| Are cells generally apoptosis-competent? | Treat with a broad-spectrum apoptosis inducer (e.g., Staurosporine) | Cell death observed | No or reduced cell death |
Question 4: I see some cell death, but it doesn't look like classic apoptosis. What could be happening?
Answer: If this compound is engaging BAX but you are not observing classic apoptotic markers (like caspase cleavage), your cells might be undergoing an alternative form of programmed cell death. When the caspase-dependent apoptotic pathway is defective, cells can switch to other death mechanisms.[9]
Alternative Cell Death Pathways:
-
Necroptosis: A form of programmed necrosis that can be initiated by some of the same stimuli as apoptosis but is executed by a different set of proteins (e.g., RIPK1, RIPK3, MLKL).[13]
-
Autophagy-dependent Cell Death: Excessive or prolonged autophagy, a cellular recycling process, can lead to cell death.[14][15]
To investigate this, you can test for markers of these alternative pathways. For example, use inhibitors of necroptosis (like Necrostatin-1) to see if cell death is rescued, or assess autophagy markers like LC3B conversion by Western blot.
Key Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as BAX, cleaved caspases, and cleaved PARP.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAX, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Materials:
-
96-well opaque plates (for luminescence) or clear plates (for absorbance)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to attach overnight.[1]
-
Treatment: Treat cells with serial dilutions of this compound or vehicle control (e.g., 0.15% DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Reagent Addition: Add the viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo®).[1]
-
Measurement: After a short incubation, measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
| Treatment Group | This compound Conc. (µM) | Luminescence (RLU) | % Viability |
| Vehicle Control | 0 | 85,430 | 100% |
| This compound | 1 | 83,120 | 97.3% |
| This compound | 3.3 | 42,500 | 49.7% |
| This compound | 10 | 15,300 | 17.9% |
| This compound | 30 | 4,150 | 4.9% |
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][17]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternative pathways of programmed cell death are activated in cells with defective caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 11. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell death pathways: intricate connections and disease implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines [mdpi.com]
Troubleshooting BAM7 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the insolubility of BAM7 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Bax Activator Molecule 7) is a small molecule that acts as a direct and selective activator of the pro-apoptotic protein BAX.[1][2][3][4] Unlike other compounds that indirectly activate apoptosis by inhibiting anti-apoptotic proteins, this compound binds directly to a specific site on BAX known as the BH3-binding groove.[1][5] This binding event triggers a conformational change in BAX, leading to its oligomerization.[1][5] These BAX oligomers then insert into the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in cell death.[5][6]
Q2: What are the recommended solvents and physicochemical properties of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water and ethanol.[1] For best results, use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1] Warming the solution may also aid in dissolution.[7]
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₅O₂S | [1][3] |
| Molecular Weight | 405.47 g/mol | [1][3] |
| CAS Number | 331244-89-4 | [1][3] |
| Appearance | Light orange to dark orange powder | [7] |
| Solubility | DMSO: 2 mg/mL (4.93 mM) to 10 mM | [1][8] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] |
Q3: My this compound is precipitating when I add it to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous culture media is a common issue stemming from its hydrophobic nature. Several factors can cause the compound to fall out of solution:
-
Poor Initial Dissolution: The compound may not have been fully dissolved in the DMSO stock solution.
-
High Final Concentration: The concentration of this compound in the final culture media may exceed its solubility limit in that aqueous environment.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause a "solvent shock," where the compound precipitates before it can be properly dispersed.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.[9][10]
-
Media Components: Interactions with proteins (like those in Fetal Bovine Serum, FBS) or salts in the culture media can sometimes lead to precipitation.[9]
-
High DMSO Concentration: While DMSO aids solubility, final concentrations that are too high can be toxic to cells. It is crucial to maintain a low final solvent percentage.[11][12]
Troubleshooting Guide for this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Cloudy/Precipitated Stock Solution | Incomplete dissolution or moisture in DMSO. | Gently warm the stock solution at 37°C for 10-15 minutes and vortex thoroughly.[13] Use fresh, anhydrous DMSO to prepare a new stock if the precipitate does not dissolve. |
| Precipitate forms immediately upon dilution in media | "Solvent Shock" due to rapid dilution. | Pre-warm the culture media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. |
| Precipitate forms over time in the incubator | The final concentration of this compound is too high for the media. | Perform a serial dilution of your stock solution in pre-warmed media to find the highest workable concentration that remains in solution. |
| Inconsistent experimental results | Inaccurate dosing due to precipitated compound. | Always visually inspect your culture flasks/plates under a microscope after adding this compound to ensure no precipitate is present. If precipitate is observed, the experiment should be repeated. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Reagent Preparation: Use fresh, anhydrous DMSO. Allow the this compound powder vial to come to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO directly to the vial of this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming (if necessary): If the powder is not fully dissolved, warm the vial in a 37°C water bath for 10-15 minutes, followed by another round of vortexing.[13]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Recommended Workflow for Diluting this compound into Culture Media
This workflow is designed to minimize precipitation when introducing the hydrophobic this compound compound into your aqueous cell culture system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAM-7 [chembk.com]
- 8. rndsystems.com [rndsystems.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Improving the Stability of BAM7 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the BAX activator, BAM7, in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity or precipitating. What are the common causes?
A1: The instability of this compound in aqueous solutions is a known issue.[1] Several factors can contribute to this:
-
Hydrolysis: this compound may be susceptible to cleavage by water, a process that can be influenced by the pH of the solution.
-
Oxidation: The molecule may be sensitive to dissolved oxygen in the buffer.
-
Low Aqueous Solubility: this compound is soluble in DMSO, but has limited solubility in aqueous buffers, which can lead to precipitation over time.[1][2] This can be mistaken for degradation.
-
Adsorption: The compound might adsorb to the surfaces of plastic storage containers or assay plates, reducing its effective concentration.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: To ensure maximum stability and reproducibility, follow these guidelines:
-
Solid Form: Store solid this compound at or below -20°C, where it is stable for at least 12 months.[1]
-
Stock Solution: Prepare a high-concentration stock solution in 100% anhydrous DMSO.[1][2] It is recommended to use fresh DMSO as moisture can reduce solubility.[2]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into low-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: It is strongly advised not to store this compound in aqueous solutions for more than one day.[1] Always prepare fresh working solutions from the DMSO stock immediately before each experiment.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are some strategies to mitigate this:
-
Decrease Final Concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Use a Co-solvent System: For in vivo or other specialized applications, a co-solvent system can improve solubility. One suggested formulation involves a pre-mixture of DMSO, PEG300, and Tween80 before the final addition of an aqueous solution.[2] It is crucial to use such solutions immediately after preparation.[2]
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experimenting with different pH values for your buffer could identify a range where solubility is improved.[3][4]
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: A simple time-course experiment can help you determine the stability of this compound under your specific conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general steps involve incubating this compound in your buffer at the experimental temperature and analyzing its concentration at different time points using methods like HPLC or LC-MS.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay. | - Degradation in culture medium.- Adsorption to plasticware.- Precipitation of the compound. | - Assess the stability of this compound in your specific culture medium using the stability assessment protocol.- Use low-binding microplates.- Decrease the final concentration of this compound or optimize the solvent system. |
| Precipitate forms in the working solution upon preparation or during the experiment. | - Poor aqueous solubility.- Compound degradation to an insoluble product. | - Prepare a more dilute working solution.- Use a co-solvent system to improve solubility.[2]- Ensure the pH of your buffer is optimal for this compound solubility. |
| Inconsistent experimental results between different days. | - Instability of stored aqueous solutions.- Degradation of DMSO stock due to improper storage. | - Always prepare fresh working solutions immediately before use from a frozen DMSO stock.[1][4]- Aliquot DMSO stock to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
For aqueous working solutions, perform a serial dilution of the DMSO stock in your final assay buffer. It is recommended to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Ensure the final concentration of DMSO in your assay is as low as possible and consistent across all samples, including a vehicle control.[3]
Protocol 2: Assessing the Chemical Stability of this compound in an Aqueous Buffer
This protocol provides a method to evaluate the stability of this compound in a specific solution over time.[4]
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Immediately take an aliquot of this solution (this will be your T=0 time point).
-
Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Store this sample at -20°C or -80°C until analysis.
-
-
Incubation:
-
Incubate the remaining this compound solution at your desired experimental temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots of the incubated solution.
-
Quench each aliquot immediately with cold organic solvent as described in step 1.
-
-
Analysis:
-
Once all time points are collected, centrifuge the samples to pellet any precipitated material.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
This data will provide a stability profile of this compound under your specific experimental conditions.
-
Quantitative Data Summary
The following table can be used to summarize the results from your this compound stability assessment experiments (as described in Protocol 2).
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining |
| Buffer A (e.g., PBS, pH 7.4) | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Buffer B (e.g., Culture Medium) | 37 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Mitigating BAM7 Toxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAM7. Our goal is to help you minimize this compound-induced toxicity in non-cancerous cells while maximizing its therapeutic potential against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound is a small molecule that acts as a direct and selective activator of the pro-apoptotic protein BAX. It binds to a specific site on the BAX protein, triggering a conformational change that leads to its oligomerization. These BAX oligomers then insert into the mitochondrial outer membrane, increasing its permeability. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death, or apoptosis.
Q2: Why is this compound toxic to non-cancerous cells?
A2: this compound's mechanism of action is dependent on the presence of the BAX protein. Since BAX is a crucial component of the intrinsic apoptotic pathway in most healthy cells, any cell expressing BAX is potentially susceptible to the effects of this compound. Therefore, off-target toxicity in non-cancerous cells is a significant consideration during experimental design.
Q3: Is there a known difference in BAX expression between cancerous and non-cancerous cells?
A3: Research suggests that the expression of BAX can vary between different cell types and tissues. Some studies have shown that BAX expression may be lower in certain cancer cell lines compared to their normal counterparts, which can contribute to apoptosis resistance.[1] Conversely, other cancer types may exhibit higher BAX expression.[2][3][4] Understanding the relative BAX expression levels in your specific cancer and non-cancerous cell models is crucial for predicting and managing this compound toxicity.
Troubleshooting Guide: High Toxicity in Non-Cancerous Control Cells
If you are observing significant toxicity in your non-cancerous control cell lines when using this compound, here are some potential causes and troubleshooting steps to consider.
Problem 1: Suboptimal this compound Concentration
The concentration of this compound is a critical factor in achieving a therapeutic window that maximizes cancer cell death while minimizing harm to healthy cells.
Solution:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your cancerous and non-cancerous cell lines to determine the half-maximal inhibitory concentration (IC50) for each. This will help you identify a concentration that is effective against the cancer cells but has a lesser effect on the non-cancerous cells.
-
Consult IC50 Data: While direct comparative IC50 data for this compound across a wide range of cancer and non-cancerous cell lines is not extensively published in a single study, reviewing existing literature for similar compounds can provide a starting point for concentration ranges.
Quantitative Data Summary: IC50 Values of Various Anti-Cancer Compounds
The following table provides examples of IC50 values for different anti-cancer agents in various cell lines to illustrate the concept of differential toxicity. Note: These are not this compound-specific values but serve as a reference for experimental design.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 | Breast Cancer | 13.2 | GES-1 | >50 | [5] |
| Compound Y | MDA-MB-231 | Breast Cancer | 6.49 | - | - | [6] |
| Compound Z | HCT-116 | Colon Cancer | 4.14 | HEK-293T | >100 | [7] |
Problem 2: Non-Specific Uptake of this compound
Free this compound in culture media can be taken up by both cancerous and non-cancerous cells, leading to widespread toxicity.
Solution:
-
Targeted Delivery Systems: Encapsulating this compound into a targeted delivery system can significantly reduce its uptake by non-cancerous cells. This is a key strategy for improving the therapeutic index of many anti-cancer drugs.[8][9][10][11]
-
Liposomes: These are lipid-based nanoparticles that can be formulated to carry this compound.[12] Their surface can be modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.
-
Nanoparticles: Polymeric nanoparticles can also be used to encapsulate this compound and can be functionalized for targeted delivery.[13][14]
-
Experimental Workflow: Developing a Targeted this compound Delivery System
Problem 3: High Basal BAX Expression in Non-Cancerous Cells
If your non-cancerous control cells have naturally high levels of BAX expression, they will be inherently more sensitive to this compound.
Solution:
-
Characterize BAX Expression: Perform Western blotting to compare the relative expression levels of BAX protein in your panel of cancerous and non-cancerous cell lines. This will help you select control cell lines with BAX expression levels that are more representative of normal tissues that might be exposed to the drug in a clinical setting.
-
Exploit Differential BAX Regulation: In some cancer cells, the anti-apoptotic protein BCL-2 is overexpressed, which sequesters BAX and prevents its activation.[15][16] This can create a therapeutic window where cancer cells are "primed" for apoptosis and more sensitive to a BAX activator like this compound, while normal cells with a balanced BCL-2/BAX ratio are less affected.
Signaling Pathway: BAX Activation and BCL-2 Inhibition
Problem 4: Lack of Synergistic Partners
Using this compound as a single agent may require higher concentrations that are toxic to non-cancerous cells.
Solution:
-
Combination Therapy: Investigate the synergistic effects of this compound with other anti-cancer drugs.[4][17] A combination approach may allow for a lower, less toxic dose of this compound to be used.
-
Chemotherapeutic Agents: Conventional chemotherapy drugs that induce cellular stress could potentially sensitize cancer cells to this compound-mediated apoptosis.
-
BCL-2 Inhibitors: Combining a BAX activator with a BCL-2 inhibitor could create a powerful pro-apoptotic signal in cancer cells that are dependent on BCL-2 for survival.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[6][18]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][19][20]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot for BAX Protein Expression
This protocol is used to detect and quantify the relative levels of BAX protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BAX
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in cold lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BAX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the BAX protein levels.
References
- 1. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucsc-xena.gitbook.io [ucsc-xena.gitbook.io]
- 3. mdpi.com [mdpi.com]
- 4. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy | International Journal of Life Science Research Archive [sciresjournals.com]
- 11. GTEx: Useful expression for cancer research | Broad Institute [broadinstitute.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Frontiers | An optimized protocol for expression and purification of monomeric full-length BAX protein for functional interrogations [frontiersin.org]
- 20. researchgate.net [researchgate.net]
BAM7 experimental variability and reproducibility issues
Welcome to the technical support center for BAM7, a direct and selective small-molecule activator of the pro-apoptotic protein BAX. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BAX Activator Molecule 7) is a small molecule that directly binds to and activates BAX, a key protein in the intrinsic apoptosis pathway. It engages a specific site on BAX known as the BH3-binding groove, which is distinct from the canonical binding pocket of anti-apoptotic proteins.[1][2] This interaction induces a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial outer membrane. This process forms pores that release pro-apoptotic factors like cytochrome c, ultimately triggering caspase activation and programmed cell death.[2]
Q2: What is the reported potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for BAX activation is consistently reported to be approximately 3.3 µM in in vitro binding assays.[1][2] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions. For example, an EC50 of 8.2 µM has been reported in Huh-7 cells.[1]
Q3: Is this compound selective for BAX?
A3: Yes, this compound is reported to be a selective activator of BAX. It does not significantly interact with the BH3-binding pockets of anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1, nor does it activate the closely related pro-apoptotic protein BAK.[2][3] This selectivity makes it a valuable tool for studying BAX-specific apoptotic pathways.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a year or at -80°C for up to two years. To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]
Q5: What are the optimal solvent and storage conditions for this compound stock solutions?
A5: this compound is soluble in DMSO. It is recommended to prepare a stock solution in high-quality, anhydrous DMSO. The stability of compounds in DMSO can be affected by water absorption, which can lead to degradation over time. Therefore, it is crucial to use dry DMSO and store the stock solution in tightly sealed vials.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to variability and reproducibility challenges.
Issue 1: Inconsistent or Lower-than-Expected Apoptotic Response
Possible Causes & Troubleshooting Steps:
-
Cell Line Variability:
-
BAX Expression Levels: The apoptotic response to this compound is dependent on the expression level of BAX in the chosen cell line. Cells with low or no BAX expression will be resistant to this compound.
-
Recommendation: Confirm BAX expression in your cell line using Western blot or qPCR. If possible, use a panel of cell lines with varying BAX expression to establish a positive and negative control. Mouse Embryonic Fibroblasts (MEFs) from Bax-knockout mice can serve as an excellent negative control.[3]
-
-
Anti-Apoptotic Protein Levels: High levels of anti-apoptotic proteins like Bcl-2 or Mcl-1 can sequester activated BAX and inhibit apoptosis, potentially requiring higher concentrations of this compound to elicit a response.
-
Recommendation: Profile the expression of key Bcl-2 family proteins in your cell line.
-
-
-
Compound Instability or Degradation:
-
Improper Storage: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of this compound.
-
Recommendation: Aliquot stock solutions and store them at -80°C for long-term use. For routine experiments, a fresh aliquot can be thawed and used.
-
-
Working Solution Instability: this compound in aqueous cell culture media may not be stable for extended periods.
-
Recommendation: Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted this compound solutions.
-
-
-
Suboptimal Experimental Conditions:
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration.
-
Recommendation: Test the effect of different serum concentrations on this compound activity. Consider performing initial experiments in serum-free or low-serum media, if appropriate for your cell line.
-
-
Assay Timing: The kinetics of this compound-induced apoptosis can vary between cell lines.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and assay.
-
-
Issue 2: High Background or Off-Target Effects
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation:
-
Low Solubility in Media: this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. Precipitates can cause non-specific cytotoxicity.
-
Recommendation: Visually inspect your treatment media for any signs of precipitation. Determine the optimal concentration range for your experiments by performing a dose-response curve and observing for a plateau or decrease in effect at high concentrations, which might indicate solubility issues.
-
-
-
Non-Specific Cytotoxicity:
-
High Concentrations: At very high concentrations, small molecules can induce cytotoxicity through mechanisms other than their intended target.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate negative controls, such as an inactive analog of this compound if available.
-
-
-
Off-Target Binding:
-
Interaction with Other Proteins: While reported to be selective for BAX, the possibility of off-target interactions at high concentrations cannot be entirely ruled out.
-
Recommendation: To confirm that the observed apoptosis is BAX-dependent, use BAX-deficient cell lines as a negative control.[3]
-
-
Issue 3: Variability in Quantitative Assay Results (e.g., IC50/EC50 values)
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Health and Density:
-
Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments.
-
-
Seeding Density: The initial number of cells seeded can influence the outcome of viability and apoptosis assays.
-
Recommendation: Optimize and standardize the cell seeding density for each cell line and assay format.
-
-
-
Assay-Specific Variability:
-
Choice of Apoptosis Assay: Different apoptosis assays measure distinct events in the apoptotic cascade (e.g., caspase activation, mitochondrial membrane potential loss, DNA fragmentation). The timing and magnitude of these events can vary.
-
Recommendation: Use multiple, complementary assays to confirm apoptosis. For example, combine a caspase activity assay with a measure of mitochondrial outer membrane permeabilization (MOMP), such as a cytochrome c release assay.
-
-
Reagent Quality and Handling: The quality and handling of assay reagents, such as fluorescent dyes, can significantly impact results.
-
Recommendation: Follow the manufacturer's instructions for reagent storage and use. Include appropriate positive and negative controls for each assay.
-
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 3.3 µM | Competitive Fluorescence Polarization Assay (BAX binding) | In vitro | [1][2] |
| EC50 | 8.2 µM | Mitochondrial Accumulation Inhibition (Mitotracker Red) | Huh-7 (human hepatoma) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.
Protocol 2: Cytochrome c Release Assay (Western Blot)
This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from viability assays. Include positive and negative controls.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Visualizations
This compound Signaling Pathway
References
Best practices for long-term storage of BAM7
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BAM7, a direct and selective activator of the pro-apoptotic protein Bax.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of BAX (Bax Activator Molecule 7) with an EC50 of 3.3 μM.[1] It directly binds to a specific site on the BAX protein, known as the BH3-binding groove, at the N-terminal face.[2] This interaction induces a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c, ultimately leading to programmed cell death (apoptosis).[3] this compound is highly selective for BAX and does not significantly interact with other BCL-2 family proteins.[3]
2. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a DMSO stock solution under specific conditions. Improper storage can lead to degradation and loss of activity.
3. How should I prepare a stock solution of this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of many organic compounds and potentially promote degradation over time.[2][4]
4. How do I prepare a working solution of this compound for my experiments?
To prepare a working solution from your DMSO stock, it is essential to perform a serial dilution in your desired aqueous buffer or cell culture medium. A sudden change in solvent polarity by directly diluting the concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.
5. What is the maximum recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded due to a rapid change in solvent polarity. | Perform a stepwise (serial) dilution of the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (ideally ≤1%). Gentle vortexing or stirring during the addition of the stock solution can also help.[5] |
| Inconsistent or lower-than-expected activity in experiments. | 1. Improper storage leading to degradation of this compound powder or stock solution.2. Multiple freeze-thaw cycles of the stock solution.3. Inaccurate concentration of the stock solution. | 1. Review and adhere to the recommended storage conditions. Use fresh, anhydrous DMSO for preparing stock solutions.2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.3. Verify the concentration of your stock solution. |
| Cell death observed in the vehicle control group. | The final DMSO concentration is too high, causing cytotoxicity. | Reduce the final DMSO concentration in your experimental setup to a non-toxic level, typically below 0.5%. Always include a vehicle control with the same final DMSO concentration as your experimental samples. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a dry, dark, and well-ventilated place. |
| DMSO Stock Solution (10 mM) | -20°C | Up to 6 months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution (10 mM) | -80°C | > 6 months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
Table 2: this compound Solubility
| Solvent | Concentration |
| DMSO | ≥ 2 mg/mL[2] |
| DMF | ~5 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or the appropriate aqueous buffer. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Mix the final working solution gently by pipetting up and down or inverting the tube.
-
Application: Add the working solution to your cells immediately.
Visualizations
Caption: this compound directly activates Bax, leading to apoptosis.
Caption: Recommended workflow for preparing and using this compound.
References
Interpreting unexpected results from BAM7 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BAM7, a direct and selective small-molecule activator of the proapoptotic protein BAX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that directly binds to and activates the proapoptotic protein BAX.[1][2] It engages a specific binding site known as the BH3-binding groove on the N-terminal face of BAX.[1][3] This interaction induces a conformational change in BAX, causing it to transition from an inactive monomer to a toxic oligomer.[1][3] These BAX oligomers then permeabilize the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent cell death in a BAX-dependent manner.[3]
Q2: How selective is this compound?
A2: this compound exhibits remarkable selectivity for BAX.[1] Studies have shown that it does not significantly interact with the BH3-binding pockets of anti-apoptotic proteins or the pro-apoptotic protein BAK, which is structurally similar to BAX.[1][3] This selectivity makes this compound a valuable tool for specifically interrogating the BAX-mediated apoptotic pathway.[1]
Q3: What is a suitable negative control for this compound experiments?
A3: A structurally similar but inactive analog, ANA-BAM16, can be used as a negative control as it does not bind to or activate BAX.[1][4] Additionally, performing experiments in BAX-deficient (Bax-/-) cells is an excellent genetic control, as these cells should not undergo apoptosis in response to this compound treatment.[1][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3] For in vitro experiments, this stock solution can be further diluted in culture medium. It's important to note that using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[4]
Troubleshooting Guide
Below are common unexpected results that can occur during this compound experiments and potential solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No significant increase in apoptosis after this compound treatment. | 1. Cell line is BAX-deficient: this compound's action is strictly BAX-dependent.[1][3] | 1. Confirm BAX expression in your cell line via Western blot or qPCR. Use a BAX-positive cell line as a positive control. |
| 2. Sub-optimal this compound concentration: The effective concentration can vary between cell lines. The reported EC50 is 3.3 µM.[3] | 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | |
| 3. Insufficient incubation time: BAX activation and subsequent apoptosis take time.[1][3] | 3. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.[1] | |
| 4. Degraded this compound: Improper storage can lead to loss of activity. | 4. Use a fresh aliquot of this compound stock solution. If the problem persists, purchase new compound. | |
| High levels of apoptosis in vehicle control (e.g., DMSO) treated cells. | 1. DMSO toxicity: Some cell lines are highly sensitive to DMSO. | 1. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) and consistent across all wells. Run a DMSO toxicity curve for your cell line. |
| 2. Other cellular stressors: Sub-optimal culture conditions can induce background apoptosis. | 2. Ensure cells are healthy, not overgrown, and free from contamination. Use consistent, high-quality culture reagents. | |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers will lead to variable results. | 1. Ensure a single-cell suspension before plating and use a consistent seeding density across all wells. |
| 2. Inaccurate pipetting of this compound: | 2. Use calibrated pipettes and ensure the compound is thoroughly mixed into the medium before adding to cells. | |
| 3. "Edge effects" in multi-well plates: Wells on the edge of the plate can be prone to evaporation. | 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium instead. |
Experimental Protocols
Protocol: Measuring this compound-Induced Apoptosis via Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a reagent like CellTiter-Glo®.
1. Cell Seeding:
-
Culture cells of interest (e.g., Bak-/- Mouse Embryonic Fibroblasts which express BAX) under standard conditions.[1]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well opaque plate at a density of 2,500 cells per well in 100 µL of DMEM.[3]
-
Incubate for 18-24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in DMEM from a DMSO stock solution. Remember to prepare a vehicle-only control (e.g., 0.15% v/v DMSO).[3]
-
Carefully remove the old media from the cells and add the media containing the different concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C for the desired time period (e.g., 24 hours).[3]
3. Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).[3]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.[3]
4. Data Analysis:
-
Normalize the data by setting the luminescence from the vehicle-treated wells as 100% viability.
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
This compound Signaling Pathway
The diagram below illustrates the direct activation of the BAX-mediated apoptotic pathway by this compound.
Caption: this compound directly binds and activates BAX, leading to oligomerization and apoptosis.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting experiments where this compound fails to induce apoptosis.
Caption: A decision tree for troubleshooting the absence of this compound-induced apoptosis.
References
Validation & Comparative
Validating BAM7-Induced Apoptosis: A Comparative Guide to Caspase-3 Cleavage and Other Key Markers
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel compound is paramount. BAM7, a selective small-molecule activator of the pro-apoptotic protein BAX, has emerged as a promising tool in cancer research.[1][2] Its ability to directly trigger the intrinsic apoptotic pathway holds significant therapeutic potential. This guide provides a comparative analysis of key experimental methods to validate this compound-induced apoptosis, with a primary focus on the gold-standard marker: caspase-3 cleavage.
The induction of apoptosis by this compound is a direct consequence of its binding to the BAX trigger site, leading to BAX oligomerization and the permeabilization of the mitochondrial outer membrane.[1] This event initiates a cascade of downstream signaling events, culminating in the activation of executioner caspases, most notably caspase-3 and caspase-7. The cleavage and subsequent activation of caspase-3 are central to the dismantling of the cell during apoptosis.
The Hallmark of Apoptosis: Caspase-3 Cleavage
Activation of caspase-3 is a critical executioner step in the apoptotic pathway.[3] In its inactive state, caspase-3 exists as a zymogen. During apoptosis, initiator caspases, such as caspase-9, cleave pro-caspase-3, generating its active form, which consists of p17 and p12 subunits. This active caspase-3 then proceeds to cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is another widely recognized marker of apoptosis.[4]
Experimental Validation of this compound-Induced Caspase-3 Cleavage
Western blotting is the most common and definitive method to detect the cleavage of caspase-3 and its substrate, PARP. An increase in the levels of the cleaved fragments of caspase-3 (p17/p19) and PARP (89 kDa) following this compound treatment provides strong evidence of apoptosis induction.
Table 1: Hypothetical Quantitative Analysis of this compound-Induced Caspase-3 and PARP Cleavage by Western Blot
| Treatment | Concentration (µM) | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | 3.5 | 2.8 |
| This compound | 25 | 8.2 | 6.5 |
| This compound | 50 | 15.6 | 12.3 |
This table represents hypothetical data based on the known mechanism of this compound and typical experimental outcomes. The relative density is normalized to the vehicle control.
Comparing Caspase-3 Cleavage with Other Apoptosis Assays
While caspase-3 cleavage is a specific and reliable indicator of apoptosis, a multi-faceted approach using a combination of assays is recommended for comprehensive validation.
Annexin V Staining for Early Apoptosis
In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect early apoptotic cells via flow cytometry.[5]
DNA Fragmentation Assay for Late-Stage Apoptosis
A hallmark of late-stage apoptosis is the fragmentation of genomic DNA into nucleosomal units by caspase-activated DNases.[6] This can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel.[7]
Table 2: Comparison of Apoptosis Detection Methods for Validating this compound Activity
| Assay | Principle | Stage of Apoptosis | Advantages | Limitations |
| Caspase-3/PARP Cleavage (Western Blot) | Detection of cleaved executioner caspase and its substrate. | Mid to Late | Highly specific for apoptosis. Provides information on specific pathway activation. | Semi-quantitative. Requires cell lysis. |
| Annexin V Staining (Flow Cytometry) | Detection of externalized phosphatidylserine. | Early | Quantitative. High-throughput. Distinguishes between early and late apoptosis/necrosis (with a viability dye). | Can also stain necrotic cells if membrane integrity is lost. |
| DNA Fragmentation (Gel Electrophoresis) | Visualization of internucleosomal DNA cleavage. | Late | Specific hallmark of apoptosis. | Qualitative/Semi-quantitative. Less sensitive than other methods. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its validation.
Caption: this compound-induced apoptosis pathway.
Caption: Experimental workflow for apoptosis validation.
Experimental Protocols
Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Annexin V Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
DNA Fragmentation Assay
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
DNA Extraction: Extract genomic DNA from the cell pellets using a DNA isolation kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA into the wells of a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
References
- 1. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA fragmentation by gamma radiation and electron beams using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to BAX Activators: Evaluating the Efficacy of BAM7
In the intricate landscape of apoptosis, the BCL-2 associated X (BAX) protein serves as a crucial gateway to programmed cell death. Its activation leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. Consequently, small molecules that directly activate BAX are of significant interest as potential therapeutics, particularly in oncology. Among these, BAX Activator Molecule 7 (BAM7) was a pioneering compound. This guide provides an objective comparison of this compound's efficacy against other notable BAX activators, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of Direct BAX Activation
In healthy cells, BAX exists primarily as an inactive monomer in the cytosol.[1] Upon receiving an apoptotic stimulus, specific BH3-only proteins bind to a trigger site on BAX, initiating a conformational change.[1] This leads to BAX's translocation to the mitochondrial outer membrane, where it oligomerizes to form pores, releasing cytochrome c and other pro-apoptotic factors.[2][3] Direct BAX activators are small molecules designed to mimic these natural activators, binding to the BAX trigger site to initiate apoptosis.[4]
Comparative Efficacy of BAX Activators
The development of direct BAX activators has evolved since the discovery of this compound, with subsequent compounds showing improved potency. The following table summarizes key quantitative data for this compound and its more potent successors.
| Compound | Binding Potency (IC50) | Cellular Efficacy (EC50) | Mechanism of Action | Key Characteristics |
| This compound | 3.3 µM[2][5][6][7][8] | ~7 µM (inferred)[9] | Binds to the N-terminal BAX "trigger site," inducing oligomerization and MOMP.[2][5][10] | A foundational BAX activator identified via in silico screening; highly selective for BAX over other BCL-2 family proteins.[2][7][8] |
| BTC-8 | Implied higher affinity than this compound[9] | 700 nM[7][9] | A structurally optimized analog of this compound, also targeting the BAX trigger site.[7][9][11] | Approximately 10-fold more potent than this compound in inducing MOMP in HuH7 cells.[7][9] |
| BTSA1 | 250 nM[4] | 144 nM[4] | A pharmacologically optimized derivative of this compound targeting the BAX trigger site.[4][11] | Demonstrates a ~12.8-fold improvement in binding potency over this compound.[4] |
| SMBA1 | Not Reported | Not Reported | Binds to a pocket around serine 184 (S184), inducing a conformational change, oligomerization, and apoptosis.[12] | Induces apoptosis in a BAX-dependent, but BAK-independent, manner; suppresses lung tumor growth in vivo.[12] |
Signaling Pathway and Experimental Workflow
The mechanism of action for trigger-site-targeting BAX activators and the workflow to evaluate them are visualized below.
Caption: Signaling pathway of BAX activation by small molecules.
Caption: Experimental workflow for comparing BAX activator potency.
Experimental Protocols
Reproducibility and accurate comparison require standardized methodologies. Below are detailed protocols for key assays used to evaluate BAX activators.
BAX Binding Affinity Assay (Competitive Fluorescence Polarization Assay)
This assay quantitatively determines the binding affinity (IC50) of a compound to the BAX trigger site by measuring its ability to displace a fluorescently labeled peptide probe.
-
Principle: A small, fluorescently labeled peptide (e.g., FITC-BIM SAHB) that binds to the BAX trigger site will tumble slowly in solution when bound to the much larger BAX protein, resulting in high fluorescence polarization. A competing compound (like this compound) will displace the fluorescent peptide, which then tumbles faster, leading to a decrease in polarization.
-
Protocol:
-
Reagents: Recombinant full-length BAX protein, fluorescently labeled BIM SAHB (stabilized alpha-helix of BCL-2 domain) peptide, test compounds (this compound, etc.).
-
Incubation: In a microplate, incubate a fixed concentration of recombinant BAX and FITC-BIM SAHB with serial dilutions of the test compound.[2]
-
Measurement: After incubation (e.g., 20 minutes), measure fluorescence polarization using a suitable plate reader.[5]
-
Analysis: Plot the percentage of displacement against the compound concentration and fit the curve using a nonlinear regression model to determine the IC50 value.[2]
-
BAX Oligomerization Assay (Size-Exclusion Chromatography)
This assay monitors the conversion of BAX from its monomeric to its oligomeric state upon treatment with an activator.
-
Principle: Size-exclusion chromatography (SEC) separates molecules based on their size. Monomeric BAX will have a longer retention time than the larger oligomeric complexes.
-
Protocol:
-
Incubation: Co-incubate purified monomeric BAX (e.g., 5 µM) with varying concentrations of the test compound (e.g., 10-40 µM this compound) for a set time course.[2]
-
Chromatography: Inject the reaction mixture into an SEC column.
-
Detection: Monitor the protein elution profile via UV absorbance at 280 nm.[9]
-
Analysis: An increase in the peak corresponding to higher molecular weight species and a decrease in the monomer peak indicates activator-induced oligomerization.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay assesses the functional consequence of BAX activation: the permeabilization of the mitochondrial membrane.
-
Principle: Activated BAX oligomers form pores in the mitochondrial outer membrane, releasing proteins like cytochrome c from the intermembrane space into the cytosol. This release can be detected by western blotting.
-
Protocol:
-
Cell Culture & Treatment: Seed cells (e.g., Mouse Embryonic Fibroblasts or cancer cell lines) and treat with various concentrations of the BAX activator for a specified duration.
-
Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. Digitonin-based permeabilization can be used to selectively release the cytosolic contents.[13]
-
Western Blotting: Resolve the cytosolic and mitochondrial fractions using SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against cytochrome c and loading controls for each fraction (e.g., GAPDH for cytosol, COX IV for mitochondria).[13] An increase in cytosolic cytochrome c indicates MOMP.
-
Conclusion
While this compound was instrumental in validating the direct activation of BAX as a therapeutic concept, subsequent structure-activity relationship studies have yielded significantly more potent compounds. Analogs like BTC-8 and particularly BTSA1 demonstrate substantial improvements in both binding affinity and cellular efficacy.[4][9] The data strongly suggest that these optimized molecules are superior tools for researchers studying BAX-mediated apoptosis and hold greater promise for translation into clinical applications. The protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of novel BAX activators.
References
- 1. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Binding Sites on BAX and the Mechanism of BAX Activators through Extensive Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to BAM7 and ABT-737 in Inducing Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct modulators of apoptosis: BAM7, a direct activator of the pro-apoptotic protein BAX, and ABT-737, a BH3 mimetic that inhibits anti-apoptotic BCL-2 family proteins. This comparison is based on available experimental data to inform research and drug development in the field of programmed cell death.
Executive Summary
This compound and ABT-737 represent two different strategies for inducing apoptosis. This compound acts directly on the effector protein BAX, forcing its activation and subsequent mitochondrial outer membrane permeabilization. In contrast, ABT-737 acts upstream by inhibiting the guardians of BAX and BAK, the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w, thereby indirectly liberating the pro-apoptotic effectors. The choice between these agents depends on the specific cellular context, particularly the expression levels and dependencies on different BCL-2 family members.
Mechanism of Action
This compound: Direct BAX Activator
This compound is a small molecule that directly binds to a novel BH3-binding site on the pro-apoptotic protein BAX.[1][2] This interaction induces a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial outer membrane. This process forms pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.[2] The action of this compound is highly specific to BAX and is independent of the anti-apoptotic BCL-2 proteins.[1][2]
ABT-737: BCL-2, BCL-xL, and BCL-w Inhibitor
ABT-737 is a BH3 mimetic, a small molecule that mimics the binding of pro-apoptotic BH3-only proteins (like BAD) to the hydrophobic groove of anti-apoptotic proteins.[3] Specifically, ABT-737 is a potent inhibitor of BCL-2, BCL-xL, and BCL-w.[4] By binding to these anti-apoptotic proteins, ABT-737 prevents them from sequestering and inhibiting pro-apoptotic effector proteins like BAX and BAK.[3][5] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and apoptosis.[3] A key feature of ABT-737 is its inability to inhibit Mcl-1, another important anti-apoptotic protein, which can be a mechanism of resistance.[3][5]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BAM7's Specificity for BAX: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAX activator molecule 7 (BAM7) with alternative BAX activators. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate informed decisions in apoptosis research.
This compound has emerged as a valuable chemical tool for the direct and selective activation of the pro-apoptotic protein BAX, a key regulator of the intrinsic pathway of apoptosis. Independent verification of its specificity is crucial for its reliable use in experimental settings and for its potential as a therapeutic lead. This guide synthesizes data from multiple studies to provide a comprehensive overview of this compound's performance compared to other BAX activators.
Performance Comparison of BAX Activators
The following table summarizes the quantitative data on the binding affinity and cellular efficacy of this compound and its notable alternatives. Lower IC50 and EC50 values indicate higher potency.
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound | BAX | Competitive FPA | IC50: 3.3 µM | [1][2][3][4] |
| Bak-/- MEFs | Cell Viability | ~15 µM | [4] | |
| BTSA1 | BAX | Competitive FPA | IC50: 250 nM | [5][6] |
| AML Cell Lines | Cell Viability | EC50: 144 nM | [5][6] | |
| BTSA1.2 | BAX | Competitive FPA | IC50: 149 nM | [7] |
| Lymphoma Cell Lines | Cell Viability | IC50: 1.24 - 1.75 µM | [7] | |
| Compound 106 | BAX | Cell Viability | 20-80 µM | [8] |
| BIM SAHB | BAX | Competitive FPA | IC50: 314 nM | [9] |
Key Findings:
-
Specificity: this compound demonstrates remarkable selectivity for BAX. It does not show significant binding to other BCL-2 family proteins, such as BAK, BCL-XL, or MCL-1, even at concentrations as high as 50 µM[2][3]. This specificity is attributed to its unique binding to the BAX "trigger site," an N-terminal groove distinct from the canonical BH3-binding pocket found on anti-apoptotic proteins[4][10][11].
-
Potency: While this compound is a potent and selective activator of BAX, subsequent derivatives such as BTSA1 and BTSA1.2 show significantly improved binding affinity and cellular efficacy, with IC50 and EC50 values in the nanomolar range[5][6][7].
-
Alternative Activators: Compound 106 represents another class of small-molecule BAX activators, although it appears to be less potent than this compound and its derivatives in the reported cellular assays[8][12]. Stapled peptides, like BIM SAHB, mimic the natural BH3-only proteins and exhibit high affinity for BAX[9][13].
Signaling Pathway and Mechanism of Action
This compound and its analogs directly bind to a specific trigger site on the BAX protein, initiating a conformational change that leads to its activation, mitochondrial translocation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This cascade results in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BTSA1.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and selective small-molecule activation of proapoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAM7 and Cisplatin Cytotoxicity: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin (B142131) is a cornerstone of cancer therapy, exerting its cytotoxic effects primarily through the induction of DNA damage, which leads to cell cycle arrest and apoptosis. Its efficacy, however, is often limited by significant side effects and the development of drug resistance. BAM7, on the other hand, represents a targeted approach to inducing apoptosis by directly activating the pro-apoptotic protein BAX. This fundamental difference in their mechanism of action suggests that this compound could potentially overcome some of the limitations associated with traditional DNA-damaging agents like cisplatin.
This guide will delve into the signaling pathways affected by each compound, present available cytotoxicity data, and provide detailed experimental protocols for assessing cytotoxicity, enabling researchers to better understand and potentially design future comparative studies.
Data Presentation: A Tale of Two Mechanisms
Due to the absence of head-to-head studies, a direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin across the same cancer cell lines under identical experimental conditions is not possible. However, to provide a reference for the cytotoxic potential of cisplatin, the following table summarizes its IC50 values in several common cancer cell lines as reported in various studies. It is crucial to note that these values can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.[1]
Table 1: Reported IC50 Values for Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 24 | 16.48 | [2] |
| A549 | Non-small cell lung cancer | 48 | 4.97 | [3] |
| A549 | Non-small cell lung cancer | 72 | 9 | [4] |
| HeLa | Cervical cancer | 24 | 22.4 | [5] |
| HeLa | Cervical cancer | 48 | 12.3 | [5] |
| MCF-7 | Breast cancer | 48 | 20 | [6] |
| MCF-7 | Breast cancer | Not Stated | 18 | [7] |
| MCF-7 (resistant) | Breast cancer | Not Stated | 33.58 | [8] |
This compound Cytotoxicity Data:
Currently, there is a lack of published data detailing the IC50 values of this compound across a range of cancer cell lines. The available information primarily focuses on its biochemical activity as a direct activator of the BAX protein, with a reported IC50 of 3.3 µM for BAX activation in a cell-free assay. Further research is required to establish its cytotoxic efficacy in various cellular contexts.
Experimental Protocols
To facilitate future comparative studies and ensure reproducibility, this section outlines a standard methodology for determining the cytotoxicity of a compound using the MTT assay, a widely adopted colorimetric method.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count to determine cell viability and concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or cisplatin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the growth medium from the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and cisplatin are initiated through fundamentally different signaling pathways.
Cisplatin's Mechanism of Action
Cisplatin is a DNA-damaging agent. Upon entering the cell, it forms highly reactive platinum complexes that create covalent adducts with DNA, primarily intrastrand crosslinks.[1] This DNA damage triggers a cellular response that includes cell cycle arrest, attempts at DNA repair, and ultimately, the activation of apoptotic pathways when the damage is too extensive to be repaired.
Figure 1: Simplified signaling pathway of cisplatin-induced cytotoxicity.
This compound's Mechanism of Action
This compound functions as a direct activator of the pro-apoptotic protein BAX. In healthy cells, BAX exists in an inactive monomeric state. Upon activation by molecules like this compound, BAX undergoes a conformational change, leading to its oligomerization and insertion into the mitochondrial outer membrane. This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and executing apoptosis.
Figure 2: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Comparative Analysis
To conduct a robust comparative analysis of this compound and cisplatin cytotoxicity, the following experimental workflow is recommended.
Figure 3: Recommended experimental workflow for comparing cytotoxicity.
Conclusion
Cisplatin and this compound represent two distinct strategies for inducing cancer cell death. Cisplatin's broad DNA-damaging activity has been a mainstay of chemotherapy, while this compound's targeted activation of the BAX-mediated apoptotic pathway offers a more specific approach. The lack of direct comparative data highlights a significant gap in the current understanding of their relative potencies. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to design and execute studies that will elucidate the comparative cytotoxicity of these and other novel therapeutic agents. Such studies are essential for the continued development of more effective and less toxic cancer therapies.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. MTT assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Assessing the Potential Synergy of BAM7 with Venetoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential synergistic effects of combining BAM7, a direct BAX activator, with venetoclax (B612062), a BCL-2 inhibitor. While direct experimental data on the co-administration of this compound and venetoclax is not yet widely published, this document outlines the scientific rationale for their potential synergy, proposes hypothetical experimental data to illustrate this, and provides detailed protocols for researchers to investigate this novel combination.
Introduction
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer. A key strategy in oncology is to reactivate this process in malignant cells. The BCL-2 family of proteins are central regulators of apoptosis, with pro-survival members like BCL-2 and pro-apoptotic members like BAX and BAK. Venetoclax, a well-established therapeutic agent, targets the anti-apoptotic protein BCL-2.[1][2][3] this compound, on the other hand, is an investigational compound that directly activates the pro-apoptotic protein BAX.[4][5][6][7][8] The distinct mechanisms of these two compounds present a compelling case for their potential synergistic activity in cancer therapy.
Mechanisms of Action
Venetoclax: As a selective BCL-2 inhibitor, venetoclax binds to the BH3-binding groove of the BCL-2 protein.[2][9] This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2.[2][9] Once liberated, these "activator" proteins can bind to and activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][10]
This compound: this compound is a small molecule that directly binds to a specific site on the pro-apoptotic protein BAX.[4][6][7] This binding induces a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial outer membrane, which in turn triggers MOMP and apoptosis.[4][6] Unlike BH3-mimetic drugs, this compound does not interact with the BH3-binding pocket of anti-apoptotic proteins.[4]
Hypothesized Synergy
The proposed synergy between this compound and venetoclax stems from their complementary actions on the intrinsic apoptotic pathway. Venetoclax increases the pool of available pro-apoptotic "activator" proteins by preventing their sequestration by BCL-2. These freed proteins can then "prime" BAX for activation. This compound, in turn, acts as a direct and potent activator of BAX. By combining these two agents, it is hypothesized that a lower concentration of each drug would be needed to induce apoptosis, potentially leading to enhanced efficacy and reduced off-target toxicity.
Resistance to venetoclax can arise from the upregulation of other anti-apoptotic proteins like MCL-1 or through mutations in BAX itself.[11][12][13][14] The direct activation of BAX by this compound could potentially overcome certain resistance mechanisms to venetoclax.
Hypothetical Experimental Data
The following tables represent hypothetical data from in vitro experiments designed to assess the synergy between this compound and venetoclax in a cancer cell line overexpressing BCL-2.
Table 1: Cell Viability (%) After 48h Treatment
| This compound (µM) | Venetoclax (nM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 5 | 0 | 85 |
| 10 | 0 | 70 |
| 0 | 50 | 90 |
| 0 | 100 | 75 |
| 5 | 50 | 50 |
| 10 | 100 | 20 |
Table 2: Apoptosis Induction (Caspase-3/7 Activity) After 24h Treatment
| Treatment | Caspase-3/7 Activity (RFU) |
| Vehicle Control | 1,500 |
| This compound (10 µM) | 4,500 |
| Venetoclax (100 nM) | 3,800 |
| This compound (10 µM) + Venetoclax (100 nM) | 12,500 |
Table 3: Synergy Analysis (Combination Index)
| This compound (µM) | Venetoclax (nM) | Fraction Affected | Combination Index (CI) | Synergy Interpretation |
| 5 | 50 | 0.50 | 0.75 | Synergistic |
| 10 | 100 | 0.80 | 0.45 | Strong Synergy |
Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate a BCL-2 overexpressing cancer cell line (e.g., OCI-AML3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Create a dose-response matrix by serially diluting the drugs in growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the appropriate concentrations of this compound, venetoclax, or their combination. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Conclusion
The combination of this compound and venetoclax represents a rational and promising therapeutic strategy. By targeting two distinct but complementary nodes in the intrinsic apoptotic pathway, this combination has the potential to exhibit strong synergy, enhance anti-cancer efficacy, and potentially overcome certain mechanisms of drug resistance. The hypothetical data and experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate this novel combination and pave the way for future preclinical and clinical investigations.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. BAM 7 | CAS 331244-89-4 | this compound | Tocris Bioscience [tocris.com]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Factors affecting response and resistance to venetoclax in acute myeloid leukemia [frontiersin.org]
- 13. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Researcher's Guide to Control Experiments for Studying BAM7's Mechanism of Action
For researchers, scientists, and drug development professionals investigating the pro-apoptotic BAX activator, BAM7, rigorous experimental design is paramount to elucidating its precise mechanism of action. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols for essential control experiments.
Understanding this compound's Mechanism of Action
This compound is a small molecule that directly binds to a specific trigger site on the pro-apoptotic protein BAX.[1][2] This interaction induces a conformational change in BAX, leading to its oligomerization and insertion into the mitochondrial outer membrane. This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and programmed cell death, or apoptosis.[3][4]
Comparative Analysis of Direct BAX Activators
While this compound was a pioneering molecule in the direct activation of BAX, subsequent research has led to the development of more potent alternatives. A notable example is BAX Trigger Site Activator 1 (BTSA1), a pharmacologically optimized derivative of this compound.[5][6]
| Parameter | This compound | BTSA1 | Fold Improvement (BTSA1 vs. This compound) | Reference |
| Binding Potency (IC50) | 3.2 µM (3200 nM) | 250 nM | ~12.8-fold | [5][6] |
| Cellular Efficacy (EC50) | Not consistently reported | 144 nM | - | [5] |
Note: The IC50 value represents the concentration of the compound required to displace 50% of a fluorescently labeled BIM BH3 peptide from the BAX trigger site. The EC50 value represents the concentration required to achieve 50% of the maximum biological effect (e.g., cell death).
Another optimized analog, BTSA1.2, has also been developed with further improved binding affinity and in vivo properties. Other reported small-molecule direct BAX activators include SMBA1, though extensive direct comparative data with this compound is not as readily available.
Essential Control Experiments
To validate the specificity and mechanism of this compound, a series of well-controlled experiments are necessary.
Genetic Controls
The most critical controls involve the use of genetically modified cell lines to confirm that this compound's activity is dependent on BAX.
-
Bax-knockout (Bax-/-) cells: These cells should be resistant to this compound-induced apoptosis.
-
Bak-knockout (Bak-/-) cells: These cells, which still express BAX, should remain sensitive to this compound.
-
Bax/Bak double-knockout (Bax-/-Bak-/-) cells: These cells should be completely resistant to this compound.
-
Reconstitution experiments: Re-introducing wild-type BAX into Bax-/-Bak-/- cells should restore sensitivity to this compound.
Molecular Controls
Specific molecular tools are crucial to demonstrate direct engagement of the BAX trigger site.
-
Inactive Analog Control (ANA-BAM16): This molecule is structurally similar to this compound but does not bind to or activate BAX. It should be used as a negative control in all experiments.
-
BAX Point Mutant (BAXK21E): This mutation in the BAX trigger site abrogates this compound binding. Cells expressing BAXK21E instead of wild-type BAX should be resistant to this compound.
Biochemical and Cellular Assays
A panel of assays is required to demonstrate the key steps in this compound-induced apoptosis.
-
Cell Viability Assays: To quantify the cytotoxic effects of this compound and its analogs.
-
In Vitro BAX Oligomerization Assays: To demonstrate the direct effect of this compound on BAX protein.
-
Cytochrome c Release Assays: To confirm mitochondrial outer membrane permeabilization.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, BTSA1, or control compounds (e.g., vehicle, ANA-BAM16) for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro BAX Oligomerization Assay (Size-Exclusion Chromatography)
Principle: This assay monitors the change in the size of the BAX protein in solution upon treatment with an activator. Monomeric BAX will elute later from a size-exclusion column than the larger oligomeric forms.
Protocol:
-
Purify recombinant human BAX protein.
-
Incubate monomeric BAX (e.g., 5 µM) with varying concentrations of this compound or control compounds in an appropriate buffer at room temperature for different time points.
-
Inject the samples onto a size-exclusion chromatography column (e.g., Superdex 200).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analyze the chromatograms to determine the relative amounts of monomeric and oligomeric BAX.
Cytochrome c Release Assay (Western Blotting)
Principle: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Protocol:
-
Treat cells with this compound or control compounds for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. Commercially available kits can be used for this purpose.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound-mediated apoptosis and a typical experimental workflow for evaluating BAX activators.
References
- 1. scilit.com [scilit.com]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BAM7 Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published research on BAM7, a small molecule activator of the pro-apoptotic protein BAX. We delve into the reproducibility of these findings by presenting the original data, detailing the experimental methodologies, and comparing this compound with alternative BAX activators.
Unveiling this compound: A Direct Activator of the BAX Apoptotic Gateway
This compound (BAX Activator Molecule 7) has been identified as a direct and selective small-molecule activator of the pro-apoptotic protein BAX.[1][2][3] In healthy cells, BAX exists as a largely inactive monomer. Upon receiving an apoptotic signal, BAX undergoes a conformational change, leading to its oligomerization and insertion into the mitochondrial outer membrane. This process permeabilizes the membrane, releasing pro-apoptotic factors and committing the cell to apoptosis.
This compound is reported to directly bind to a specific "trigger site" on BAX, distinct from the binding pocket of anti-apoptotic proteins.[1][2][3] This interaction is proposed to initiate the conformational changes necessary for BAX activation and subsequent oligomerization, thereby triggering apoptosis in a BAX-dependent manner.[1][2]
It is important to note that while the foundational research by Gavathiotis et al. (2012) provides a strong basis for the mechanism of this compound, to date, there is a lack of publicly available independent studies specifically designed to reproduce these original findings. This guide, therefore, focuses on presenting the original data and comparing it with what is known about other BAX-activating molecules.
Quantitative Data Summary: this compound and its Alternatives
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and other reported small-molecule BAX activators.
| Compound | Target | Mechanism of Action | Reported IC50/EC50 | Cell-Based Activity | References |
| This compound | BAX | Direct Activator | IC50: 3.3 µM (in a competitive fluorescence polarization assay) | Induces BAX-dependent apoptosis in Mouse Embryonic Fibroblasts (MEFs) | [1][2] |
| BTC-8 | BAX | Direct Activator | EC50: ~700 nM (for MOMP induction in HuH7 cells) | Selectively toxic to cancer cell lines (HuH7, NB4, SHSY-5Y, LLC1) | [4] |
| SMBA1 | BAX | Direct Activator | Not explicitly stated | Induces apoptosis in human lung cancer cells in a BAX-dependent manner and suppresses tumor growth in vivo. | [5] |
| Compound 106 | BAX | Direct Activator | Not explicitly stated | Induces BAX/BAK-dependent apoptosis in cells. | [6] |
| ABT-737 | Bcl-2, Bcl-xL | Indirect Activator (Inhibitor of anti-apoptotic proteins) | Not applicable for direct BAX activation | Promotes apoptosis by releasing pro-apoptotic proteins to activate BAX. | [7] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | Indirect Activator (Inhibitor of anti-apoptotic proteins) | Not applicable for direct BAX activation | Similar mechanism to ABT-737, reactivates apoptosis in cancer. | [1][7] |
| Obatoclax | Pan-Bcl-2 inhibitor | Indirect Activator (Inhibitor of anti-apoptotic proteins) | Not applicable for direct BAX activation | Inhibits various Bcl-2 family members, indirectly activating BAX. | [7] |
Experimental Protocols: Key Methodologies for this compound Research
The following are detailed methodologies for key experiments cited in the foundational research on this compound. These protocols are essential for any attempt to reproduce the original findings.
Fluorescence Polarization Assay (FPA) for BAX Binding
This assay is used to determine the binding affinity of this compound to BAX.
-
Principle: The assay measures the change in polarization of a fluorescently labeled probe (FITC-BIM SAHB) upon binding to BAX. Unbound probe tumbles rapidly, resulting in low polarization, while the larger BAX-probe complex tumbles slower, leading to higher polarization. A competitor molecule like this compound will displace the probe, causing a decrease in polarization.
-
Protocol:
-
A constant concentration of FITC-BIM SAHB and BAX are incubated together.
-
Serial dilutions of this compound are added to the mixture.
-
Fluorescence polarization is measured after a 20-minute incubation period.
-
The IC50 value, the concentration of this compound required to displace 50% of the bound probe, is calculated from the resulting dose-response curve.
-
BAX Oligomerization Assay using Size-Exclusion Chromatography (SEC)
This assay assesses the ability of this compound to induce the formation of BAX oligomers.
-
Principle: SEC separates molecules based on their size. Monomeric BAX will elute at a different time compared to larger BAX oligomers.
-
Protocol:
-
Monomeric BAX is incubated with varying concentrations of this compound over a time course.
-
The reaction mixture is then subjected to SEC.
-
The elution profile is monitored by absorbance at 280 nm to detect the presence and relative amounts of monomeric and oligomeric BAX.
-
Cell Viability and Apoptosis Assays in Mouse Embryonic Fibroblasts (MEFs)
These assays determine the biological effect of this compound on cells.
-
Cell Lines: Wild-type, Bax-/-, Bak-/-, and Bax-/-/Bak-/- MEFs are used to determine the dependency of this compound's effects on BAX.
-
Viability Assay:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a 24-hour incubation, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
-
Apoptosis Assessment:
-
Treated cells are stained with apoptosis markers such as Annexin V and propidium (B1200493) iodide (PI).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
Morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) can be observed by microscopy.[1]
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct and selective small-molecule activation of proapoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. scbt.com [scbt.com]
Evaluating the Therapeutic Index of BAX Activators in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct activation of the pro-apoptotic protein BAX presents a promising therapeutic strategy for cancer. Small molecules that can allosterically activate BAX, such as BAM7 and its optimized successor BTSA1, have the potential to induce apoptosis in cancer cells that have become resistant to traditional therapies. A critical aspect of the preclinical development of such compounds is the evaluation of their therapeutic index—the ratio between the toxic dose and the therapeutic dose—which determines the safety and feasibility of a drug candidate.
This guide provides a comparative evaluation of the preclinical data available for the BAX activator this compound and its more extensively studied alternative, BTSA1. While in vivo efficacy and toxicity data for this compound are limited in the public domain, studies on BTSA1 offer significant insights into the potential therapeutic window of this class of compounds.
Comparative Analysis of BAX Activators
The following table summarizes the available preclinical data for this compound and BTSA1. Due to the limited in vivo data for this compound, BTSA1 is presented as a comparator to illustrate the preclinical therapeutic potential of a BAX activator.
| Feature | This compound | BTSA1 |
| Mechanism of Action | Direct, selective activator of pro-apoptotic BAX.[1][2] Binds to the N-terminal "trigger site" of BAX, inducing a conformational change that leads to BAX oligomerization and mitochondrial outer membrane permeabilization (MOMP). | Pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site of BAX, inducing conformational changes leading to BAX-mediated apoptosis.[1][3][4][5][6] |
| In Vitro Efficacy | Induces BAX-dependent apoptosis in various cell lines. EC50 of 3.3 μM for BAX activation.[2] | Potently induces apoptosis in acute myeloid leukemia (AML) cell lines and patient samples while sparing healthy cells.[1][3][4][5][6] IC50 of 250 nM and EC50 of 144 nM for BAX activation.[3][7] |
| In Vivo Efficacy (Preclinical) | Data not readily available in published literature. | Potently suppressed human AML xenografts in mice, leading to increased host survival.[1][3][4][5][6] A 10 mg/kg dose was shown to be effective in inducing apoptosis in leukemia cells in vivo.[1] |
| In Vivo Toxicity (Preclinical) | Data not readily available in published literature. | Well-tolerated in mice at therapeutically effective doses. A 30-day toxicology study at 15 mg/kg showed no significant weight loss, no hematological toxicity (red blood cells, white blood cells, platelets), and no observable toxicity in major organs (liver, spleen, kidney, lung, heart, brain, bone marrow).[1] |
| Therapeutic Index | Not established due to lack of in vivo data. | While a specific LD50/ED50 ratio has not been published, the significant anti-tumor efficacy at well-tolerated doses suggests a favorable therapeutic window. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of BAX activators.
In Vitro BAX Activation Assay (Fluorescence Polarization)
This assay is used to quantify the binding affinity of a compound to BAX.
-
Reagents: Purified recombinant human BAX protein, a fluorescently labeled BH3 peptide (e.g., FITC-BIM SAHB), and the test compound (e.g., this compound or BTSA1).
-
Procedure:
-
A constant concentration of the fluorescently labeled BH3 peptide is incubated with a dilution series of the BAX protein.
-
The test compound is added at varying concentrations to compete with the fluorescent peptide for binding to BAX.
-
Fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the binding affinity (IC50).
Cell-Based Apoptosis Assays
These assays determine the ability of a compound to induce apoptosis in cancer cells.
-
Cell Culture: Culture cancer cell lines (e.g., acute myeloid leukemia cell lines for BTSA1) and control (BAX-deficient) cell lines in appropriate media.
-
Treatment: Treat cells with a range of concentrations of the test compound for various time points.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Caspase-3/7 Activity Assay: Use a luminescent or fluorescent substrate for activated caspase-3 and -7 to measure effector caspase activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye such as TMRE or JC-1 to measure the loss of mitochondrial membrane potential, a hallmark of apoptosis.
-
In Vivo Efficacy Study in Xenograft Mouse Model
This study evaluates the anti-tumor activity of a compound in a living organism.[8][9][10]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID IL2Rγ null (NSG) mice).[1]
-
Tumor Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., AML cells for BTSA1 studies) to establish tumors.[10]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer the test compound (e.g., BTSA1 at 10 mg/kg) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified schedule.[1][7]
-
Efficacy Assessment:
-
Monitor tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
For survival studies, monitor mice until a predetermined endpoint.[8]
-
In Vivo Toxicity Study
This study assesses the safety profile of the compound.[11]
-
Animal Model: Use healthy mice of a standard strain (e.g., BALB/c or C57BL/6).[12]
-
Dosing: Administer the test compound at various doses, including doses higher than the anticipated therapeutic dose, for a specified duration (e.g., 30 days for BTSA1).[1]
-
Toxicity Assessment:
-
Monitor clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.[11]
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling pathway of BAX activation and the experimental workflows.
Caption: BAX Activation Pathway.
Caption: Experimental Workflow for Therapeutic Index Determination.
Conclusion
The direct activation of BAX remains a highly attractive strategy for cancer therapy. While the initial lead compound, this compound, demonstrated the feasibility of this approach, the lack of comprehensive in vivo data has limited its preclinical evaluation. In contrast, the pharmacologically optimized BAX activator, BTSA1, has shown significant promise in preclinical models. The available data for BTSA1 indicates potent anti-tumor efficacy in vivo at doses that are well-tolerated, suggesting a favorable therapeutic window.
For researchers and drug developers, these findings underscore the importance of thorough preclinical in vivo evaluation to establish the therapeutic index of novel compounds. The experimental protocols and workflows outlined in this guide provide a framework for such assessments. Future studies should aim to generate quantitative therapeutic index data for BAX activators to further validate their potential as safe and effective cancer therapeutics.
References
- 1. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Activation of BAX by BTSA1 Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BAM7: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of BAM7, a Bax activator molecule used in research.
Essential Safety and Disposal Information
Proper handling and disposal of this compound are critical to minimize risks to personnel and the environment. The following table summarizes key safety and disposal information derived from available Safety Data Sheets (SDS).
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity - Oral (Category 4) | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Primary Disposal Method | Transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal Methods | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1] |
| Containerization | Keep in suitable, closed containers for disposal. | [1] |
| Spill Cleanup | Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused stock solutions, experimental solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), should be considered hazardous chemical waste.
-
Segregate this compound waste from all other waste streams, such as regular trash, biological waste, and radioactive waste, to prevent accidental mixing and ensure proper disposal.
2. Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "BAX Activator Molecule 7"), the concentration (if known), and the date of accumulation. Follow your institution's specific labeling requirements.
3. Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic to minimize the risk of spills or exposure.
4. Arranging for Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.[1]
5. Spill Management:
-
In the event of a spill, prevent further spread and ensure the area is well-ventilated.
-
Wearing appropriate PPE (gloves, lab coat, safety glasses), collect the spilled material using an absorbent, non-reactive material.
-
Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Important Considerations:
-
Consult Institutional Policies: Always adhere to your institution's specific guidelines for hazardous waste management. Your EHS department is the primary resource for information on proper procedures and regulatory compliance.
-
Regulatory Compliance: The disposal of this compound is subject to local, state, and federal regulations for hazardous waste. Ensure that all disposal practices are in full compliance with these regulations.
-
Absence of Specific Decontamination Protocols: Currently, there are no publicly available, validated protocols for the chemical degradation or inactivation of this compound. Therefore, the recommended disposal method is through a certified hazardous waste management service that utilizes high-temperature incineration or other approved chemical destruction methods.[1]
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling BAM7
For researchers, scientists, and drug development professionals working with BAM7, a direct and selective activator of the proapoptotic protein BAX, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Immediate Safety and Logistical Information
Chemical Identity and Hazards: this compound (BAX Activator Molecule 7) is harmful if swallowed.[1] It is essential to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation exposure. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| IC50 (BAX activation) | 3.3 µM | [2][3][4] |
| Molecular Weight | 405.48 g/mol | [4][5] |
| Solubility in DMSO | 2 mg/mL | [5][6][7] |
| Solubility in DMF | 5 mg/mL | [6] |
| Storage Stability (Solid) | ≥ 4 years at -20°C | [6] |
| Storage Stability (Aqueous) | Do not store for more than one day. | [2] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for safety.
Experimental Workflow: Handling this compound
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required PPE as specified in the table above.
-
Ensure all handling of this compound is performed in a well-ventilated area, such as a chemical fume hood.
-
-
Handling:
-
Cleanup and Disposal:
-
After completing the experiment, decontaminate all surfaces that may have come into contact with this compound.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical.
Logical Relationship for this compound Disposal
Caption: Decision-making flow for the proper disposal of this compound waste.
Disposal Procedures:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected as hazardous waste.
-
Unused Solutions: Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Final Disposal: The disposal of this compound waste should be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems.[1]
Experimental Protocol and Mechanism of Action
Cited Experimental Protocol: Cell Viability Assay
A common experiment involving this compound is a cell viability assay to determine its effect on apoptosis. A general procedure is as follows:
-
Seed cells (e.g., mouse embryonic fibroblasts) in a 96-well plate.
-
After allowing the cells to adhere, treat them with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels.
-
Measure luminescence using a plate reader to determine the percentage of viable cells compared to a vehicle-treated control.
Signaling Pathway: this compound Mechanism of Action
Caption: The signaling pathway of this compound-induced apoptosis through direct activation of BAX.
This compound is a direct and selective activator of the proapoptotic protein BAX.[2][3][4] It binds to a specific site on BAX, inducing a conformational change that leads to its oligomerization.[7] These BAX oligomers then translocate to the outer mitochondrial membrane, where they form pores, leading to the release of cytochrome c and other pro-apoptotic factors. This initiates the caspase cascade, ultimately resulting in programmed cell death, or apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
